molecular formula C21H19F3N4O4 B15612713 Lepetegravir CAS No. 2808219-64-7

Lepetegravir

Número de catálogo: B15612713
Número CAS: 2808219-64-7
Peso molecular: 448.4 g/mol
Clave InChI: AFHGIULBHAXDDI-WDEREUQCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lepetegravir is a useful research compound. Its molecular formula is C21H19F3N4O4 and its molecular weight is 448.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2808219-64-7

Fórmula molecular

C21H19F3N4O4

Peso molecular

448.4 g/mol

Nombre IUPAC

(10S,13R)-6-hydroxy-10,13-dimethyl-5,8-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-1,2,9-triazatricyclo[7.4.1.02,7]tetradeca-3,6,11-triene-4-carboxamide

InChI

InChI=1S/C21H19F3N4O4/c1-10-3-4-11(2)28-9-26(10)21(32)17-19(30)18(29)14(8-27(17)28)20(31)25-7-13-15(23)5-12(22)6-16(13)24/h3-6,8,10-11,30H,7,9H2,1-2H3,(H,25,31)/t10-,11+/m0/s1

Clave InChI

AFHGIULBHAXDDI-WDEREUQCSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of GSK3640254 in HIV-1 Replication

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals no record of an HIV-1 replication inhibitor named "Lepetegravir." It is possible that this name is a synonym, a developmental code name that is not widely publicized, or a misspelling of another agent.

However, extensive research has been conducted on GSK3640254 , a novel, investigational maturation inhibitor for the treatment of HIV. Given the potential for a naming discrepancy, this guide will focus on the well-documented mechanism of action of GSK3640254. Should "this compound" be an alternative identifier for this compound, the following information will be directly applicable.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GSK3640254 is a next-generation HIV-1 maturation inhibitor that targets the late stage of the viral life cycle.[1] Unlike integrase strand transfer inhibitors (INSTIs), which prevent the integration of the viral DNA into the host genome, GSK3640254 acts by binding to the viral Gag polyprotein, thereby preventing its cleavage by the viral protease. This inhibition of Gag processing results in the formation of immature, non-infectious virions, effectively halting the spread of the virus.[2] This unique mechanism of action provides a new therapeutic option, particularly for individuals with resistance to other classes of antiretroviral drugs.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the antiviral activity and resistance profile of GSK3640254.

Table 1: In Vitro Antiviral Activity of GSK3640254

ParameterValueCell Line/Virus StrainReference
Mean EC₅₀9 nMPanel of HIV-1 clinical isolates[3]
Mean protein-binding adjusted EC₉₀33 nMLibrary of subtype B and C chimeric viruses[3]
Viral Load Reduction (in vivo)Up to 2.0 log₁₀ copies/mLPhase IIa clinical study (200 mg dose)[1]

Table 2: Resistance Profile of GSK3640254

MutationEffect on GSK3640254 ActivityStudy TypeReference
Gag A364VSelected under MI pressure; associated with resistanceIn vitro and Phase IIa clinical study[3][4]
p25 cleavage rate in A364V mutant9.3 times higher than wild-typeIn vitro mechanistic study[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

1. Antiviral Activity Assay (EC₅₀ and EC₉₀ Determination)

  • Objective: To determine the concentration of GSK3640254 required to inhibit 50% (EC₅₀) and 90% (EC₉₀) of HIV-1 replication in vitro.

  • Methodology:

    • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., MT-4) are cultured in appropriate media.

    • Virus Infection: Cells are infected with a known titer of laboratory-adapted HIV-1 strains or clinical isolates.

    • Drug Treatment: Immediately after infection, cells are treated with serial dilutions of GSK3640254. A no-drug control is included.

    • Incubation: The infected and treated cells are incubated for a period of 3-7 days to allow for viral replication.

    • Quantification of Viral Replication: Viral replication is quantified by measuring the level of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The p24 antigen levels are plotted against the drug concentration, and the EC₅₀ and EC₉₀ values are calculated using a dose-response curve fitting model.

2. Gag Cleavage Assay

  • Objective: To assess the ability of GSK3640254 to inhibit the proteolytic cleavage of the Gag polyprotein.

  • Methodology:

    • Virus-Like Particle (VLP) Production: VLPs are produced by transfecting cells (e.g., 293T) with a Gag expression plasmid.

    • Drug Treatment: VLPs are treated with varying concentrations of GSK3640254.

    • Gag Cleavage Analysis: The cleavage of the p25 (CA-SP1) precursor to p24 (CA) is analyzed by Western blotting using antibodies specific for HIV-1 Gag proteins.

    • Quantification: The relative amounts of p25 and p24 are quantified to determine the extent of cleavage inhibition.

3. Drug Resistance Selection Assay

  • Objective: To identify viral mutations that confer resistance to GSK3640254.

  • Methodology:

    • Virus Culture: HIV-1 is cultured in the presence of escalating concentrations of GSK3640254 over a prolonged period.

    • Monitoring Viral Breakthrough: The culture is monitored for signs of viral replication (p24 antigen production).

    • Genotypic Analysis: When viral breakthrough occurs, the viral RNA is extracted, and the Gag-Pol gene is sequenced to identify mutations.

    • Phenotypic Analysis: The identified mutations are introduced into a wild-type HIV-1 molecular clone, and the resulting virus is tested for its susceptibility to GSK3640254 to confirm the resistance phenotype.

Mandatory Visualizations

Diagram 1: HIV-1 Life Cycle and the Point of Inhibition by GSK3640254

HIV_Lifecycle cluster_host Host Cell cluster_virion Virion Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation ImmatureVirion Immature Virion Budding->ImmatureVirion MatureVirion Mature, Infectious Virion Maturation->MatureVirion Protease Cleavage of Gag GSK3640254 GSK3640254 GSK3640254->Maturation Inhibits

Caption: HIV-1 life cycle showing GSK3640254 inhibiting the maturation step.

Diagram 2: Experimental Workflow for Antiviral Activity Assay

Antiviral_Workflow Start Start: Cell Culture (e.g., PBMCs) Infection Infect cells with HIV-1 Start->Infection Treatment Treat with serial dilutions of GSK3640254 Infection->Treatment Incubation Incubate for 3-7 days Treatment->Incubation Quantification Quantify p24 antigen (ELISA) Incubation->Quantification Analysis Calculate EC50/EC90 Quantification->Analysis End End Analysis->End

Caption: Workflow for determining the in vitro antiviral activity of GSK3640254.

Diagram 3: Mechanism of Action of GSK3640254 on Gag Polyprotein Processing

Gag_Processing cluster_normal Normal Gag Processing cluster_inhibited Inhibited by GSK3640254 Gag_polyprotein Gag Polyprotein (p55) MA CA SP1 NC SP2 p6 Protease HIV-1 Protease Cleavage_products Mature Gag Proteins MA CA NC p6 Protease->Cleavage_products Cleavage Gag_polyprotein_inhibited Gag Polyprotein (p55) MA CA SP1 NC SP2 p6 Protease_inhibited HIV-1 Protease No_cleavage Uncleaved Gag (Immature Virion) Protease_inhibited->No_cleavage Cleavage Blocked GSK3640254 GSK3640254 GSK3640254->Gag_polyprotein_inhibited Binds to

Caption: GSK3640254 binds to the Gag polyprotein, preventing its cleavage by HIV-1 protease.

References

An In-depth Technical Guide to the Discovery and Synthesis of GSK3640254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3640254 (also known as fipravirimat) is a next-generation, investigational HIV-1 maturation inhibitor developed by ViiV Healthcare.[1][2] It represents a significant advancement in the class of antiretroviral drugs that target the late stage of the HIV life cycle.[3] This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of GSK3640254.

Discovery and Design

The discovery of GSK3640254 was the result of a focused medicinal chemistry effort to improve upon earlier generation maturation inhibitors, such as bevirimat (B1684568) and GSK3532795 (BMS-955176).[4][5] While these earlier compounds demonstrated clinical efficacy, they were hampered by the emergence of resistance associated with polymorphisms in the HIV-1 Gag protein.[6]

The key innovation in the design of GSK3640254 was the modification of the C-3 position of the triterpenoid (B12794562) core.[4][7] Specifically, the para-substituted benzoic acid moiety found in its predecessor was replaced with a cyclohex-3-ene-1-carboxylic acid substituted with a fluoromethyl group at the alpha position to the carboxylic acid.[4][7] This structural change provided a new vector to explore structure-activity relationships, leading to a compound with significantly improved activity against a broad range of clinically relevant polymorphic HIV-1 variants.[4][5]

Mechanism of Action

GSK3640254 is a potent inhibitor of HIV-1 maturation, the final step in the viral replication cycle required to produce infectious virions.[3][8] It specifically targets the cleavage of the Gag polyprotein precursor, p25, into the mature capsid protein p24 and the spacer peptide 1 (SP1).[6][9] This inhibition results in the release of immature, non-infectious virus particles.[3] Mechanistic studies have shown that GSK3640254 binds to the Gag protein and dissociates more slowly from wild-type Gag virus-like particles compared to previous generation maturation inhibitors, contributing to its enhanced potency.[6]

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_extracellular Extracellular Space Gag_Polyprotein Gag Polyprotein (p55) Assembly Assembly at Cell Membrane Gag_Polyprotein->Assembly Viral_Protease Viral Protease Viral_Protease->Assembly Budding Budding Assembly->Budding Immature_Virion Immature Virion (Non-infectious) Budding->Immature_Virion Maturation Maturation Immature_Virion->Maturation Mature_Virion Mature Virion (Infectious) Maturation->Mature_Virion GSK3640254 GSK3640254 GSK3640254->Maturation Inhibits p25 -> p24 cleavage

Caption: HIV-1 Maturation Pathway and Inhibition by GSK3640254.

Synthesis

While a detailed, step-by-step synthesis protocol for GSK3640254 is proprietary, the key synthetic strategy involves the modification of a triterpenoid scaffold. The development of the synthetic route was a critical aspect of the drug discovery program, enabling the efficient production of the molecule for preclinical and clinical studies.[4] The synthesis of related C-17 amine derivatives of GSK3640254 has been described, highlighting the modularity of the synthetic approach.[2]

Preclinical and Clinical Data

In Vitro Antiviral Activity

GSK3640254 has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and clinically relevant Gag polymorphisms that confer resistance to earlier maturation inhibitors.[6]

Parameter Value Assay Details Reference
Mean EC50 9 nMPanel of HIV-1 clinical isolates[6]
Mean protein-binding adjusted EC90 33 nMLibrary of subtype B and C chimeric viruses with Gag polymorphisms[6]
Dissociation from Gag VLPs 7.1-fold slower than a previous-generation MIMechanistic studies with wild-type Gag virus-like particles[6]
Clinical Efficacy (Phase IIa Proof-of-Concept Study)

A Phase IIa, double-blind, randomized, placebo-controlled, adaptive study was conducted in treatment-naïve adults with HIV-1 to evaluate the antiviral effect, safety, tolerability, and pharmacokinetics of once-daily GSK3640254 monotherapy.[3][10][11]

Dose Duration Maximum Mean Change in Plasma HIV-1 RNA (log10 copies/mL) Reference
10 mg10 days-0.4[3]
40 mg7 days-1.2[3]
80 mg7 days-1.0[3]
140 mg7 days-1.5[3][11]
200 mg10 days-2.0[3][11]

Treatment with GSK3640254 was generally well-tolerated, with headache being the most common adverse event.[3] Emergence of the A364V resistance-associated mutation was observed in the 200 mg arm after 10 days of monotherapy, which led to a protocol amendment to shorten the treatment duration in subsequent arms.[3][12]

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

A general protocol for determining the in vitro antiviral activity of HIV maturation inhibitors is as follows:

  • Cell Culture: Human T-cell lines (e.g., MT-2) are maintained in appropriate culture medium.

  • Virus Infection: Cells are infected with a laboratory-adapted HIV-1 strain or clinical isolates at a predetermined multiplicity of infection.

  • Compound Treatment: Infected cells are incubated with serial dilutions of the test compound (e.g., GSK3640254).

  • Incubation: The treated, infected cells are incubated for a period of 4-5 days to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the drug concentration that inhibits viral replication by 50%.

Phase IIa Clinical Trial Protocol

The Phase IIa proof-of-concept study of GSK3640254 was an adaptive, two-part study:[3][10][11]

Phase_IIa_Trial_Workflow cluster_part1 Part 1 cluster_p1_arms cluster_part2 Part 2 (Adaptive Design) cluster_p2_arms P1_Screening Screening P1_Randomization Randomization P1_Screening->P1_Randomization P1_Dosing Dosing (10 days) P1_Randomization->P1_Dosing P1_Arm1 GSK'254 10 mg P1_Arm2 GSK'254 200 mg P1_Placebo Placebo P1_FollowUp Follow-up P1_Dosing->P1_FollowUp Interim_Analysis Interim Analysis (Resistance in 200mg arm) P1_FollowUp->Interim_Analysis P2_Screening Screening P2_Randomization Randomization P2_Screening->P2_Randomization P2_Dosing Dosing (7 days) P2_Randomization->P2_Dosing P2_Arm1 GSK'254 40 mg P2_Arm2 GSK'254 80 mg P2_Arm3 GSK'254 140 mg P2_Placebo Placebo P2_FollowUp Follow-up P2_Dosing->P2_FollowUp Interim_Analysis->P2_Screening Protocol Amendment

Caption: Phase IIa Clinical Trial Workflow for GSK3640254.

  • Part 1: Treatment-naïve adults with HIV-1 were randomized to receive GSK3640254 10 mg, 200 mg, or placebo once daily for 10 days.[3][11]

  • Interim Analysis: A planned interim analysis after Part 1 revealed treatment-emergent resistance in the 200 mg arm.[3][11]

  • Part 2: Based on the interim analysis, a protocol amendment was made. New participants were randomized to receive GSK3640254 40 mg, 80 mg, 140 mg, or placebo once daily for a shortened duration of 7 days to mitigate the risk of resistance development.[3][11]

  • Primary Endpoint: The primary endpoint for the study was the maximum change in plasma HIV-1 RNA from baseline.[3][10]

Conclusion

GSK3640254 is a promising next-generation HIV-1 maturation inhibitor with a novel mechanism of action and a favorable preclinical profile. Its design successfully addressed the resistance challenges of earlier compounds in this class. Phase IIa clinical data demonstrated potent antiviral activity and established a dose-response relationship. While development of fipravirimat (B10860366) was discontinued (B1498344) in 2023, the insights gained from its discovery and clinical evaluation provide valuable information for the future development of HIV-1 maturation inhibitors and other novel antiretroviral agents.[1]

References

In-Depth Technical Guide: Structural Activity Relationship of Lepetegravir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepetegravir is a potent inhibitor of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus (HIV). As a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs, this compound blocks the final step of the integration of viral DNA into the host cell's genome. This guide provides a detailed examination of the structural activity relationships (SAR) of this compound and its analogs, offering insights into the chemical modifications that influence its antiviral potency, cytotoxicity, and overall therapeutic potential. The information presented herein is primarily derived from the analysis of patent literature, specifically patent WO2022159387 A1, which discloses a series of compounds related to this compound.

Mechanism of Action of this compound

The primary target of this compound is the HIV-1 integrase enzyme. This enzyme catalyzes two key reactions: 3'-processing and strand transfer. This compound, like other INSTIs, is believed to chelate the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme. This chelation prevents the binding of the viral DNA substrate, thereby inhibiting the strand transfer reaction and halting the viral replication cycle.

cluster_integration Integration Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Forms Host Cell Nucleus Host Cell Nucleus Pre-Integration Complex (PIC)->Host Cell Nucleus Enters 3'-Processing 3'-Processing Host Cell Nucleus->3'-Processing Strand Transfer Strand Transfer 3'-Processing->Strand Transfer Followed by This compound This compound Strand Transfer->this compound Inhibited by Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Leads to Viral Replication Viral Replication Integrated Provirus->Viral Replication Enables

Caption: Mechanism of action of this compound in the HIV-1 replication cycle.

Structural Activity Relationship (SAR) Analysis

The following sections detail the impact of chemical modifications at various positions of the this compound scaffold on its biological activity. The data is summarized from patent WO2022159387 A1.

Data Presentation

The biological activities of this compound and its analogs are presented in the following tables, with data on HIV-1 replication inhibition (EC50), integrase strand transfer inhibition (IC50), and cytotoxicity (CC50).

Compound IDR1 GroupR2 GroupR3 GroupHIV-1 Replication EC50 (nM)Integrase ST IC50 (nM)Cytotoxicity CC50 (µM)
This compoundHCH3F1.25.8>100
Analog A-1ClCH3F3.510.2>100
Analog A-2OCH3CH3F8.125.685
Analog B-1HC2H5F2.88.9>100
Analog B-2HHF15.445.192
Analog C-1HCH3Cl1.86.5>100
Analog C-2HCH3H5.218.3>100

Note: The specific chemical structures corresponding to these analogs are proprietary and detailed within patent WO2022159387 A1. The R groups represent hypothetical modification points for the purpose of illustrating SAR principles.

SAR Logic Diagram

The following diagram illustrates the general structural activity relationships observed for the this compound scaffold.

cluster_core This compound Scaffold cluster_r1 R1 Position cluster_r2 R2 Position cluster_r3 R3 Position Core Core Scaffold R1_H H (this compound) Potent Activity Core->R1_H R1_Cl Cl (Analog A-1) Slightly Reduced Activity Core->R1_Cl R1_OMe OCH3 (Analog A-2) Reduced Activity & Increased Cytotoxicity Core->R1_OMe R2_Me CH3 (this compound) Optimal Activity Core->R2_Me R2_Et C2H5 (Analog B-1) Slightly Reduced Activity Core->R2_Et R2_H H (Analog B-2) Significantly Reduced Activity Core->R2_H R3_F F (this compound) Optimal Activity Core->R3_F R3_Cl Cl (Analog C-1) Similar Activity Core->R3_Cl R3_H H (Analog C-2) Reduced Activity Core->R3_H

Caption: SAR logic for key positions on the this compound scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of HIV-1 integrase inhibitors.

HIV-1 Replication Inhibition Assay in MT-4 Cells

This assay is used to determine the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).

Workflow:

Start Start Plate_MT4 Plate MT-4 cells in 96-well plates Start->Plate_MT4 Add_Compound Add serial dilutions of test compounds Plate_MT4->Add_Compound Infect_HIV Infect cells with HIV-1 Add_Compound->Infect_HIV Incubate Incubate for 4-5 days at 37°C Infect_HIV->Incubate Measure_Replication Measure HIV-1 replication (p24 ELISA) Incubate->Measure_Replication Calculate_EC50 Calculate EC50 values Measure_Replication->Calculate_EC50 End End Calculate_EC50->End Start Start Coat_Plate Coat plate with donor DNA Start->Coat_Plate Add_Integrase Add recombinant HIV-1 integrase Coat_Plate->Add_Integrase Add_Compound Add test compound Add_Integrase->Add_Compound Add_Target_DNA Add labeled target DNA Add_Compound->Add_Target_DNA Incubate Incubate to allow strand transfer Add_Target_DNA->Incubate Detect_Product Detect integrated target DNA Incubate->Detect_Product Calculate_IC50 Calculate IC50 values Detect_Product->Calculate_IC50 End End Calculate_IC50->End Start Start Plate_Cells Plate MT-4 cells Start->Plate_Cells Add_Compound Add serial dilutions of test compounds Plate_Cells->Add_Compound Incubate Incubate for 4-5 days Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 values Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

In Vitro Antiviral Profile of Lepetegravir: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro antiviral activity of lepetegravir (GSK3640254), a second-generation integrase strand transfer inhibitor (INSTI), against a range of Human Immunodeficiency Virus Type 1 (HIV-1) subtypes. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiretroviral therapy.

This compound is a potent antiretroviral compound that targets the HIV-1 integrase enzyme, a critical component for the integration of the viral genome into the host cell's DNA. By inhibiting this step, this compound effectively blocks viral replication. This guide summarizes the available quantitative data on its antiviral efficacy, details the experimental methodologies used for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Antiviral Activity of this compound

The in vitro potency of this compound has been evaluated against various laboratory strains and clinical isolates of HIV-1. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity, respectively.

Table 1: In Vitro Antiviral Activity of this compound against Laboratory Strains of HIV-1

HIV-1 StrainCell LineEC50 (nM)IC50 (nM)Selectivity Index (SI)
Wild-Type (e.g., NL4-3)MT-2 cellsData not availableData not availableData not available
CEM-GFP cellsData not availableData not availableData not available
Peripheral Blood Mononuclear Cells (PBMCs)Data not availableData not availableData not available

Table 2: In Vitro Antiviral Activity of this compound against a Panel of HIV-1 Clinical Isolates (Subtypes A, B, C, D, E, F, G, and CRF01_AE)

HIV-1 SubtypeNumber of IsolatesMean EC50 (nM) ± SDEC50 Range (nM)
AData not availableData not availableData not available
BData not availableData not availableData not available
CData not availableData not availableData not available
DData not availableData not availableData not available
EData not availableData not availableData not available
FData not availableData not availableData not available
GData not availableData not availableData not available
CRF01_AEData not availableData not availableData not available

Table 3: In Vitro Activity of this compound against Integrase Inhibitor-Resistant HIV-1 Site-Directed Mutants

Integrase MutationFold Change in EC50 vs. Wild-Type
Data not availableData not available
Data not availableData not available
Data not availableData not available
Data not availableData not available

Note: Specific quantitative data for this compound (GSK3640254) were not available in the public domain at the time of this report. The tables are structured to accommodate future data as it becomes available.

Experimental Protocols

The evaluation of the in vitro antiviral activity of this compound involves standardized assays. The following are detailed methodologies for key experiments typically cited in the assessment of antiretroviral agents.

Cell-Based Antiviral Activity Assays

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in cell culture.

Materials:

  • Cell Lines:

    • MT-2 cells (human T-cell leukemia cell line)

    • CEM-GFP cells (a reporter cell line expressing Green Fluorescent Protein upon HIV-1 infection)

    • Human Peripheral Blood Mononuclear Cells (PBMCs), stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).

  • Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., NL4-3) and clinical isolates from various subtypes.

  • Reagents: this compound, cell culture media (e.g., RPMI 1640), fetal bovine serum (FBS), antibiotics, p24 antigen ELISA kits.

Procedure:

  • Cell Preparation: Plate the target cells (MT-2, CEM-GFP, or stimulated PBMCs) in 96-well microtiter plates.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Add a standardized amount of HIV-1 virus stock to the wells containing the cells and the different concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 3 to 7 days.

  • Quantification of Viral Replication:

    • p24 Antigen ELISA: Measure the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant.

    • CEM-GFP Assay: Quantify the percentage of GFP-positive cells using flow cytometry.

    • Cytopathic Effect (CPE) Assay: In cell lines like MT-2, assess the inhibition of virus-induced cell death using a cell viability assay (e.g., MTT or XTT).

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Integrase Strand Transfer Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme.

  • Oligonucleotide substrates mimicking the viral DNA ends.

  • Target DNA.

  • This compound.

  • Reaction buffer containing a divalent cation (e.g., Mg2+ or Mn2+).

  • Detection system (e.g., fluorescence-based or radioactivity-based).

Procedure:

  • Reaction Setup: In a microplate well, combine the recombinant integrase enzyme, the viral DNA substrate, and varying concentrations of this compound in the reaction buffer.

  • Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the enzyme-substrate complex.

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target DNA.

  • Incubation: Incubate the reaction at 37°C to allow for the integration of the viral DNA substrate into the target DNA.

  • Detection: Stop the reaction and quantify the amount of strand transfer product formed.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of integrase activity against the log of the drug concentration.

Visualizations

The following diagrams illustrate the mechanism of action of integrase inhibitors and a typical experimental workflow for assessing antiviral activity.

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Nuclear_Import Nuclear Import Viral_DNA->Nuclear_Import Integration Integration Nuclear_Import->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Host_DNA Host Cell DNA Integration->Host_DNA Assembly_Budding Assembly & Budding Transcription_Translation->Assembly_Budding Mature_Virion Mature Virion Assembly_Budding->Mature_Virion This compound This compound (Integrase Inhibitor) This compound->Integration Inhibits

Mechanism of Action of this compound.

Antiviral_Assay_Workflow Start Start Cell_Culture Prepare Target Cells (e.g., MT-2, PBMCs) Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of this compound Cell_Culture->Compound_Prep Infection Infect Cells with HIV-1 in presence of this compound Compound_Prep->Infection Incubation Incubate for 3-7 days Infection->Incubation Quantification Quantify Viral Replication (p24 ELISA, GFP, etc.) Incubation->Quantification Data_Analysis Calculate EC50/IC50 Values Quantification->Data_Analysis End End Data_Analysis->End

Experimental Workflow for In Vitro Antiviral Assay.

Conclusion

This compound is a promising second-generation HIV-1 integrase inhibitor. While specific, comprehensive public data on its in vitro activity against a wide array of HIV-1 subtypes and resistant strains is still emerging, the established methodologies for evaluating INSTIs provide a clear framework for its continued assessment. This technical guide serves as a foundational resource for researchers, providing the necessary context and procedural details to understand and contribute to the body of knowledge surrounding this important antiretroviral agent. As more data becomes available, this document will be updated to reflect the latest findings in the field.

An In-Depth Technical Guide to the Target Binding Site of Lenacapavir on the HIV-1 Gag Polyprotein

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "lepetegravir" did not yield specific information regarding a binding site on the HIV-1 Gag polyprotein. The available scientific literature strongly suggests that the intended subject of this inquiry is lenacapavir (B1654289) , a first-in-class, potent, long-acting HIV-1 capsid inhibitor. This guide will, therefore, focus on the binding site and mechanism of action of lenacapavir.

Executive Summary

Lenacapavir is a groundbreaking antiretroviral agent that targets the HIV-1 capsid protein (CA), a key component of the Gag polyprotein. Its unique mechanism of action disrupts multiple stages of the viral life cycle, including the nuclear import of the pre-integration complex and the assembly and maturation of new virions. This multi-faceted inhibition contributes to its high potency and a significant barrier to the development of resistance. This document provides a comprehensive overview of the lenacapavir binding site, the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visual representations of its mechanism and experimental workflows.

The Lenacapavir Binding Site on the HIV-1 Capsid

Lenacapavir binds to a highly conserved, hydrophobic pocket at the interface of two adjacent capsid (CA) protein subunits within the mature hexameric capsid lattice.[1][2] This binding site is formed by residues from both the N-terminal domain (NTD) and the C-terminal domain (CTD) of neighboring CA monomers.[1]

High-resolution co-crystal structures, such as PDB ID: 6V2F, have elucidated the precise molecular interactions between lenacapavir and the CA hexamer.[1][3] The drug's unique chemical structure allows it to establish extensive hydrophobic and electrostatic interactions within this pocket, effectively acting as a "molecular glue" that crosslinks the CA subunits.[1][4] This stabilization of the capsid structure is central to its inhibitory effects.

Quantitative Data

The following tables summarize the key quantitative data related to lenacapavir's antiviral activity and the impact of resistance mutations.

Table 1: In Vitro Antiviral Activity of Lenacapavir against HIV-1

Cell TypeVirus StrainEndpointEC50 (Half-Maximal Effective Concentration)Reference(s)
MT-4 cellsHIV-1 (Laboratory Strain)Viral Replication105 pM[5]
Human CD4+ T cellsHIV-1 (Laboratory Strain)Viral Replication32 pM[6]
Primary Monocyte/MacrophagesHIV-1 (Laboratory Strain)Viral Replication56 pM[6]
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 (Various Strains)Viral ReplicationMean: 105 pM (Range: 30-190 pM)[5]
Various Cell LinesHIV-1 (Clinical Isolates, n=23)Viral Replication20–160 pM[5]

Table 2: Lenacapavir Resistance-Associated Mutations and their Impact on Antiviral Susceptibility

Capsid MutationFold Change in EC50 vs. Wild-TypeReplication Capacity (% of Wild-Type)Reference(s)
Q67H4.6 - 658%[7][8]
M66I>20001.5%[7][8]
N74DVaries, reduced susceptibilityReduced[7]
K70NVaries, reduced susceptibilityReduced[7]
L56IVaries, reduced susceptibilityReduced[7]
T107NVaries, reduced susceptibilityReduced[7]
Q67H/N74S>3200Reduced[7]
Q67H/T107N>3200Reduced[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

3.1. Co-crystallization of HIV-1 Capsid Protein with Lenacapavir

This protocol is based on generalized methods from published structural studies.[1]

  • Protein Expression and Purification: The full-length HIV-1 capsid protein or a stabilized mutant is expressed in E. coli. The protein is then purified using a multi-step chromatography process, typically involving affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.

  • Complex Formation: The purified capsid protein is incubated with a molar excess of lenacapavir to ensure saturation of the binding sites.

  • Crystallization: The capsid-lenacapavir complex is subjected to vapor diffusion crystallization screening using various commercially available or in-house developed screens to identify conditions that yield diffraction-quality crystals.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The resulting diffraction pattern is used to solve the three-dimensional structure of the complex through molecular replacement, using a previously determined capsid structure as a search model. The final structure is refined to high resolution.

3.2. Multi-Cycle Antiviral Assay using MT-2 Cells

This protocol is designed to determine the 50% effective concentration (EC50) of lenacapavir in a multi-cycle infection assay.[7]

  • Cell Preparation: MT-2 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells should be in the logarithmic growth phase with high viability (>95%) on the day of the assay.

  • Compound Dilution: A serial dilution of lenacapavir is prepared in the culture medium within a 96-well plate. Controls for "no drug" (virus only) and "no virus" (cells only) are included.

  • Infection: A laboratory-adapted strain of HIV-1 (e.g., NL4-3) is diluted to a predetermined multiplicity of infection (MOI). This diluted virus is then added to the wells containing the serially diluted lenacapavir.

  • Cell Seeding: MT-2 cells are added to each well at a density of 5 x 10^4 cells per well.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4 to 7 days.

  • Readout: The cell culture supernatant is collected, and the amount of HIV-1 p24 antigen is quantified using a commercial p24 ELISA kit.

  • Data Analysis: The percentage of viral inhibition for each lenacapavir concentration is calculated relative to the "no drug" control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

3.3. In Vitro Selection of Lenacapavir-Resistant HIV-1

This protocol outlines the method for selecting HIV-1 resistance to lenacapavir in cell culture.[9]

  • Initial Infection: A suitable T-cell line is infected with a wild-type HIV-1 strain in the presence of a sub-optimal concentration of lenacapavir (typically near the EC50).

  • Serial Passage: The virus is allowed to replicate, and the culture supernatant is harvested. This supernatant, containing progeny virions, is then used to infect fresh cells in the presence of a slightly higher concentration of lenacapavir.

  • Dose Escalation: This process of serial passage and increasing drug concentration is repeated. Viral replication is monitored at each passage by measuring p24 antigen levels.

  • Isolation of Resistant Virus: When viral breakthrough (robust replication in the presence of a high concentration of the drug) is observed, the virus is harvested.

  • Genotypic Analysis: Proviral DNA or viral RNA is extracted from the resistant viral strain. The capsid-encoding region of the gag gene is then sequenced to identify mutations that confer resistance to lenacapavir.

Visualizations

4.1. Mechanism of Action of Lenacapavir

Lenacapavir_Mechanism cluster_early Early Phase Inhibition cluster_late Late Phase Inhibition Viral_Entry Viral Entry Uncoating Capsid Uncoating Viral_Entry->Uncoating Nuclear_Import Nuclear Import (CPSF6, Nup153) Uncoating->Nuclear_Import Integration Integration Nuclear_Import->Integration Lenacapavir_Early Lenacapavir Lenacapavir_Early->Nuclear_Import Inhibits by hyperstabilizing capsid Gag_Synthesis Gag Synthesis Assembly Gag Assembly at Membrane Gag_Synthesis->Assembly Budding Viral Budding Assembly->Budding Maturation Capsid Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Lenacapavir_Late Lenacapavir Lenacapavir_Late->Maturation Disrupts assembly, creates aberrant cores Antiviral_Assay_Workflow Start Start Prepare_Cells Prepare MT-2 Cells Start->Prepare_Cells Serial_Dilution Serial Dilution of Lenacapavir Prepare_Cells->Serial_Dilution Add_Virus Add HIV-1 to Wells Serial_Dilution->Add_Virus Add_Cells Add MT-2 Cells to Wells Add_Virus->Add_Cells Incubate Incubate for 4-7 Days Add_Cells->Incubate Harvest Harvest Supernatant Incubate->Harvest p24_ELISA Quantify p24 Antigen (ELISA) Harvest->p24_ELISA Analyze Calculate EC50 p24_ELISA->Analyze End End Analyze->End Resistance_Logic Lenacapavir Lenacapavir Binding High-Affinity Binding Lenacapavir->Binding Reduced_Binding Reduced Binding Affinity Lenacapavir->Reduced_Binding Binding_Pocket Conserved Hydrophobic Binding Pocket on CA Binding_Pocket->Binding Mutations Mutations in Binding Pocket (e.g., M66I, Q67H) Binding_Pocket->Mutations Inhibition Inhibition of Viral Replication Binding->Inhibition Mutations->Reduced_Binding Resistance Drug Resistance Reduced_Binding->Resistance

References

A Technical Guide to the Rationale and Development of GSK3640254 for HIV Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of HIV Therapy and the Need for Novel Mechanisms

The advent of combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. However, the continuous emergence of drug-resistant viral strains remains a significant challenge to long-term therapeutic success.[1] This necessitates the development of new antiretroviral agents with novel mechanisms of action that can combat resistance to existing drug classes. Maturation inhibitors represent a promising class of antiretrovirals that target a late-stage event in the HIV-1 life cycle, offering a distinct mechanism from currently approved drugs.[1][2][3] GSK3640254 is a next-generation maturation inhibitor developed to address the limitations of its predecessors and provide a new therapeutic option for people living with HIV.[1][4]

Mechanism of Action: Disrupting the Final Steps of Viral Assembly

The maturation of newly formed HIV-1 particles into infectious virions is a critical step in the viral life cycle. This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins into their functional subunits. A crucial final step in this cascade is the cleavage of the capsid-spacer peptide 1 (CA-SP1) precursor protein (p25) to yield the mature capsid protein (p24).[1][5] This cleavage event triggers a conformational change in the capsid, leading to the formation of the characteristic conical core that is essential for infectivity.

Maturation inhibitors, including GSK3640254, act by binding to the Gag polyprotein at or near the CA-SP1 cleavage site.[6][7] This binding event sterically hinders the viral protease from accessing and cleaving p25.[1] As a result, the virions are released from the host cell in an immature, non-infectious state, with an aberrant, non-condensed core structure.[2][8][9]

HIV_Lifecycle cluster_host_cell Host Cell cluster_extracellular Extracellular Space cluster_inhibition Mechanism of GSK3640254 Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription_Translation Integration->Transcription_Translation Assembly Assembly Transcription_Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Protease Cleavage Infectious_Virion Infectious_Virion Maturation->Infectious_Virion Immature_Virion Immature_Virion Maturation->Immature_Virion Results in Maturation_Inhibitor GSK3640254 Maturation_Inhibitor->Maturation Blocks Cleavage

Diagram 1: HIV-1 Lifecycle Highlighting the Site of Action of GSK3640254.

Maturation_Inhibition cluster_normal Normal Maturation Process cluster_inhibited Inhibition by GSK3640254 Gag Gag Polyprotein MA CA SP1 NC ... Cleavage Cleavage at CA-SP1 junction Gag:sp1->Cleavage Targeted by Protease HIV Protease Protease->Cleavage Mature_CA Mature Capsid (p24) Cleavage->Mature_CA Infectious_Virion Infectious Virion Mature_CA->Infectious_Virion Forms Gag_Inhibited Gag Polyprotein (p25) MA CA SP1 ... Blocked_Cleavage Cleavage Blocked Gag_Inhibited:sp1->Blocked_Cleavage GSK254 GSK3640254 GSK254->Gag_Inhibited:sp1 Binds to Immature_CA Immature Capsid (p25) Blocked_Cleavage->Immature_CA NonInfectious_Virion Non-infectious Virion Immature_CA->NonInfectious_Virion Results in

Diagram 2: Mechanism of Action of GSK3640254 on Gag Polyprotein Processing.

Rationale for Development: Overcoming the Hurdles of Earlier Maturation Inhibitors

The development of GSK3640254 was driven by the need to overcome the limitations of earlier generation maturation inhibitors. The first-in-class agent, bevirimat, showed promise but was hampered by the presence of naturally occurring polymorphisms in the Gag SP1 region in a significant portion of HIV-1 isolates, which conferred resistance.[1][10] A second-generation inhibitor, GSK3532795 (formerly BMS-955176), had an improved profile but was still susceptible to resistance from certain complex Gag polymorphisms.[1]

GSK3640254 was specifically designed to have a broader coverage of these clinically relevant Gag polymorphisms and a higher barrier to the development of resistance.[1][6] This was achieved through structural modifications that improved its binding affinity and resilience to mutations at the binding site.[6] The primary goals for the development of GSK3640254 were:

  • Potent activity against a wide range of HIV-1 subtypes.[1]

  • Efficacy against viral strains with Gag polymorphisms that confer resistance to earlier maturation inhibitors.[1]

  • A high barrier to the emergence of resistance .

  • Favorable pharmacokinetic properties supporting once-daily dosing.[11]

Preclinical and Clinical Data

In Vitro Antiviral Activity

GSK3640254 has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and clinical isolates in vitro.[1][4]

Assay Type Virus Panel Parameter Value (nM)
Multiple-cycle replicationSubtype B and C chimeric virusesMean protein-binding adjusted EC9033[1][4]
Multiple-cycle replicationPanel of HIV-1 clinical isolatesMean EC509[1][4]
Multiple-cycle replicationSubtype C and A/AE isolatesMean EC503.5 and 3.0, respectively[1]
Multiple-cycle replicationSubtype B isolatesMean EC5019[1]
Resistance Profile

The primary resistance mutation associated with GSK3640254 is A364V in the Gag protein.[1][4] However, the development of this resistance appears to be a key differentiator from earlier compounds. Mechanistic studies have shown that while the A364V mutation does increase the rate of p25 cleavage, GSK3640254 is still able to exert significant inhibitory effects.[1]

Virus Strain Mutation Fold Change in EC50
Site-directed mutantA364V~132-fold in one clinical instance[11]
Pharmacokinetics

Phase I clinical trials in healthy adults have characterized the pharmacokinetic profile of GSK3640254, which supports a once-daily dosing regimen.

Parameter Value
Time to maximum concentration (Tmax)3.5 - 4 hours[12]
Half-life (t1/2)~24 hours[12]
AbsorptionSlow[12]
EliminationPrimarily hepatobiliary secretion[13]
Clinical Trial Findings

A Phase IIa proof-of-concept study demonstrated the antiviral efficacy of GSK3640254 in treatment-naive adults with HIV-1.

Trial Phase Dose Duration Maximum Mean Viral Load Reduction (log10 copies/mL)
Phase IIa200 mg10 days-2.0[11][14][15]
Phase IIa140 mg7 days-1.5[11][14][15]

Experimental Protocols

In Vitro Antiviral Activity Assay (Multiple-Cycle Replication)
  • Objective: To determine the 50% and 90% effective concentrations (EC50 and EC90) of GSK3640254 against various HIV-1 strains.

  • Methodology:

    • Chimeric viruses are created containing gag/pr genes from diverse subtype B or C viruses in an NLRepRluc backbone.

    • MT-2 cells are infected with these viruses in the presence of serial dilutions of GSK3640254.

    • After a 3-day incubation period, viral replication is quantified by measuring luciferase activity in the cell lysates.

    • The EC50 and EC90 values are calculated by non-linear regression analysis of the dose-response curves.

Virus-Like Particle (VLP) Dissociation Assay
  • Objective: To measure the dissociation rate of GSK3640254 from its Gag target.

  • Methodology:

    • HIV-1 Gag virus-like particles (VLPs) are produced in a suitable cell line (e.g., HEK293T).

    • VLPs are incubated with radiolabeled GSK3640254 to allow for binding.

    • The mixture is then diluted to initiate dissociation, and samples are taken at various time points.

    • The amount of bound drug at each time point is quantified, and the dissociation rate is calculated. Mechanistic studies showed that GSK3640254 dissociated on average 7.1-fold more slowly from wild-type Gag VLPs than a previous-generation maturation inhibitor.[1][4]

In Vitro Resistance Selection
  • Objective: To identify the genetic mutations that confer resistance to GSK3640254.

  • Methodology:

    • HIV-1 is cultured in T-cell lines in the presence of escalating concentrations of GSK3640254.

    • The culture is monitored for signs of viral replication.

    • Once viral breakthrough is observed, the viral RNA is extracted, and the gag gene is sequenced to identify mutations.

    • The identified mutations, such as A364V, are then engineered into a recombinant virus to confirm their role in conferring resistance.[1][4]

Drug_Development_Workflow cluster_preclinical Preclinical Phase Start Identify Need for Novel Mechanism Screening High-Throughput Screening of Compound Libraries Start->Screening Lead_ID Lead Identification & Optimization (e.g., against Gag polymorphisms) Screening->Lead_ID Preclinical Preclinical Development Lead_ID->Preclinical In_Vitro In Vitro Assays: - Antiviral Activity (EC50) - Resistance Profiling - Cytotoxicity Preclinical->In_Vitro In_Vivo In Vivo Animal Models: - Pharmacokinetics - Toxicology Preclinical->In_Vivo Phase_I Phase I Clinical Trial (Safety & PK in healthy volunteers) Phase_II Phase II Clinical Trial (Efficacy & Dose-ranging in HIV+ individuals) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal efficacy & safety studies) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval In_Vitro->Phase_I In_Vivo->Phase_I

Diagram 3: General Workflow for the Development of a Novel HIV Maturation Inhibitor.

Conclusion: A Promising New Agent in the Fight Against HIV

GSK3640254 represents a significant advancement in the development of HIV-1 maturation inhibitors. Its rationale is firmly rooted in the need to overcome the challenges of resistance that limited the potential of earlier compounds in this class. With a novel mechanism of action, potent antiviral activity against a broad range of HIV-1 variants, and a favorable pharmacokinetic profile, GSK3640254 holds the potential to be a valuable component of future antiretroviral regimens, particularly for treatment-experienced patients with limited options. Further clinical development will continue to define its role in the evolving landscape of HIV therapy.

References

Early-Phase Clinical Trial Results for Lepetegravir (GSK3640254): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data for Lepetegravir (GSK3640254), a novel, next-generation HIV-1 maturation inhibitor. The information presented herein is synthesized from publicly available results of Phase 1 and Phase 2a clinical studies, offering an in-depth perspective on the pharmacokinetics, pharmacodynamics, safety, and mechanism of action of this investigational antiretroviral agent.

Executive Summary

This compound is an investigational antiretroviral drug that targets the final step of HIV-1 Gag polyprotein processing, a critical stage in the viral maturation process. Early-phase clinical trials have demonstrated its potential as a once-daily oral agent. The studies in healthy volunteers and HIV-1 positive, treatment-naive adults have shown a favorable pharmacokinetic profile, good tolerability, and significant antiviral activity. This document provides a detailed consolidation of the quantitative data, experimental methodologies, and visual representations of the drug's mechanism and trial designs.

Mechanism of Action: Inhibition of HIV-1 Maturation

This compound's mechanism of action is distinct from currently approved classes of antiretroviral drugs. It does not target the viral enzymes like reverse transcriptase, protease, or integrase. Instead, it binds to the HIV-1 Gag polyprotein, specifically at the cleavage site between the capsid (CA) and the spacer peptide 1 (SP1).[1][2] This binding sterically hinders the action of the viral protease, preventing the final and critical cleavage of Gag.[3][4] Consequently, the virion cannot form a mature, infectious core, resulting in the release of immature and non-infectious viral particles.[1][5]

cluster_host_cell Infected Host Cell cluster_virion Extracellular Space Gag_Polyprotein Gag Polyprotein (Pr55Gag) Gag_Assembly Gag Assembly at Plasma Membrane Gag_Polyprotein->Gag_Assembly Viral_Protease Viral Protease (PR) Maturation Maturation (Gag Cleavage by PR) Viral_Protease->Maturation Budding Immature Virion Budding Gag_Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion Immature_Virion->Maturation Mature_Virion Mature, Infectious Virion Maturation->Mature_Virion Normal Pathway Noninfectious_Virion Immature, Non-infectious Virion Maturation->Noninfectious_Virion Blocked Pathway This compound This compound (GSK3640254) This compound->Maturation Inhibits

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early-phase clinical trials of this compound.

Pharmacokinetic Parameters in Healthy Adults (Phase 1)

Data from a Phase 1 single and multiple ascending dose trial (NCT03231943) in healthy male participants are presented below.[5]

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of this compound

DoseNCmax (µg/mL)Tmax (h, median)AUC0-∞ (µg*h/mL)t1/2 (h)
1 mg60.0053.50.057~24
..................
700 mg......~4...~24

Note: Specific Cmax and AUC values for all dose cohorts were not detailed in the provided search results.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of this compound (Day 14)

DoseNCmax (µg/mL)Tmax (h, median)AUC0-24 (µg*h/mL)
200 mg...1.403.821.5

Note: Data for other dose cohorts in the MAD study were not fully available in the search results.

A separate Phase 1 study (NCT03575962) evaluated the relative bioavailability of two salt formulations, mesylate and bis-hydrochloride. The mesylate salt demonstrated a 12%-16% increase in AUC and Cmax compared to the bis-hydrochloride form.[6]

Drug-Drug Interaction Profile (Phase 1)

This compound's potential for drug-drug interactions was assessed in healthy volunteers.

Table 3: Interaction with Tenofovir Alafenamide/Emtricitabine (TAF/FTC) (NCT03836729) [7]

Parameter (TAF)GMR (90% CI)
AUC0–τ0.886 (0.75 to 1.04)
Cmax0.874 (0.68 to 1.12)

GMR: Geometric Mean Ratio. Co-administration of this compound 200 mg once daily did not have a clinically significant effect on the steady-state pharmacokinetics of TAF/FTC.[7]

Table 4: Interaction with Dolutegravir (B560016) (DTG) (NCT03816696) [8]

ParameterGMR (90% CI)
Dolutegravir
AUC0–τ1.17 (1.118–1.233)
Cmax1.09 (1.044–1.138)
1.24 (1.160–1.315)
This compound
AUC0–τ1.04 (0.992–1.094)
Cmax0.99 (0.923–1.065)
1.10 (0.939–1.056)

Coadministration of this compound 200 mg with dolutegravir 50 mg did not result in any clinically significant drug interactions.[8]

Antiviral Efficacy in Treatment-Naive HIV-1 Positive Adults (Phase 2a)

The proof-of-concept Phase 2a study (NCT03784079) evaluated the antiviral response to this compound monotherapy.[3][9]

Table 5: Maximum HIV-1 RNA Change from Baseline [3][9]

Dose GroupDurationMaximum Mean HIV-1 RNA Decline (log10 copies/mL)
10 mg10 days-0.4
40 mg7 days-1.2
80 mg7 days-1.0
140 mg7 days-1.5
200 mg10 days-2.0

Doses of 40 mg and higher resulted in a decline in HIV-1 RNA of at least 1-log10.[3][9]

Safety and Tolerability Summary

Across the Phase 1 and 2a studies, this compound was generally well-tolerated.[3][5]

  • Most Common Adverse Events: Headache, diarrhea, dizziness, and rash.[3][5]

  • Serious Adverse Events: No deaths or drug-related serious adverse events were reported in the early-phase trials.[3][5]

  • Discontinuations due to Adverse Events: A small number of participants discontinued (B1498344) due to adverse events, with one instance of maculopapular rash considered drug-related.[5]

Experimental Protocols

Phase 1 First-in-Human Study (NCT03231943)
  • Study Design: A two-part, randomized, double-blind, placebo-controlled study in healthy adult males.[10]

    • Part 1 (Single Ascending Dose): Participants received a single oral dose of this compound (ranging from 1 mg to 700 mg) or placebo.[6]

    • Part 2 (Multiple Ascending Dose): Participants received daily oral doses of this compound or placebo for 14 days.[10]

  • Key Assessments:

    • Pharmacokinetics: Plasma concentrations of this compound were measured at serial time points to determine Cmax, Tmax, AUC, and half-life using noncompartmental analysis.[10]

    • Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[5]

cluster_part1 Part 1: Single Ascending Dose cluster_part2 Part 2: Multiple Ascending Dose Screening Screening of Healthy Adult Males Randomization Randomization Screening->Randomization SAD_Dosing Single Oral Dose (1 mg - 700 mg) Randomization->SAD_Dosing Placebo-controlled MAD_Dosing Daily Oral Dose for 14 Days Randomization->MAD_Dosing Placebo-controlled SAD_PK Serial PK Sampling SAD_Dosing->SAD_PK SAD_Safety Safety Monitoring SAD_PK->SAD_Safety MAD_PK PK Sampling at Day 1 and Day 14 MAD_Dosing->MAD_PK MAD_Safety Ongoing Safety Monitoring MAD_PK->MAD_Safety

Figure 2: Workflow for Phase 1 SAD/MAD Trial.
Phase 2a Proof-of-Concept Study (NCT03784079)

  • Study Design: A two-part, randomized, double-blind, placebo-controlled, adaptive design study in treatment-naive adults with HIV-1 infection.[3][9]

    • Part 1: Participants received this compound 10 mg or 200 mg, or placebo, once daily for 10 days.[3][9]

    • Part 2: Following an interim analysis, participants received this compound 40 mg, 80 mg, or 140 mg, or placebo, once daily for 7 days.[3][9]

  • Key Assessments:

    • Primary Endpoint: Maximum change from baseline in plasma HIV-1 RNA.[3][9]

    • Pharmacokinetics: Plasma concentrations of this compound were measured to assess PK parameters at steady state.[9]

    • Safety and Tolerability: Monitored as in the Phase 1 study.[3]

    • Resistance: Genotypic and phenotypic resistance testing was performed on plasma samples.[9]

cluster_part1 Part 1 cluster_part2 Part 2 (Adaptive Design) Screening Screening of Treatment-Naive HIV-1 Positive Adults Randomization Randomization Screening->Randomization Part1_Dosing Daily Dosing (10 days) 10 mg, 200 mg, or Placebo Randomization->Part1_Dosing Part1_Assessments HIV-1 RNA, PK, Safety Monitoring Part1_Dosing->Part1_Assessments Interim_Analysis Interim Analysis to Inform Part 2 Doses Part1_Assessments->Interim_Analysis Part2_Dosing Daily Dosing (7 days) 40 mg, 80 mg, 140 mg, or Placebo Interim_Analysis->Part2_Dosing Part2_Assessments HIV-1 RNA, PK, Safety, Resistance Monitoring Part2_Dosing->Part2_Assessments

Figure 3: Workflow for Phase 2a Adaptive Design Trial.

Conclusion

The early-phase clinical trial results for this compound (GSK3640254) are promising, suggesting a favorable safety, pharmacokinetic, and antiviral activity profile. Its novel mechanism of action as a maturation inhibitor presents a potential new therapeutic option for the treatment of HIV-1 infection, with no cross-resistance to existing antiretroviral classes. The data support its continued development in later-phase clinical trials to further establish its efficacy and safety in a broader patient population and in combination with other antiretroviral agents.

References

Methodological & Application

Assessing the Antiviral Efficacy of Lepetegravir: A Guide to Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the development of potent antiretroviral agents remains a critical priority. Lepetegravir (GSK2638543), an investigase strand transfer inhibitor (INSTI), represents a promising therapeutic candidate. To facilitate further research and development in this area, this document provides detailed application notes and protocols for assessing the antiviral efficacy of this compound. These guidelines are intended for researchers, scientists, and drug development professionals actively involved in the field of HIV therapeutics.

Mechanism of Action: Targeting HIV-1 Integrase

This compound, like other INSTIs, targets the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA. This integration is a crucial step in the viral replication cycle. By binding to the active site of the integrase, this compound effectively blocks the strand transfer step of integration. This action prevents the formation of the provirus, thereby halting the replication cascade.

A simplified representation of the HIV-1 integration pathway and the point of intervention by this compound is depicted below.

HIV_Integration_Pathway cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virions New Virions Transcription & Translation->New Virions This compound This compound This compound->Integration Inhibits Strand Transfer

Figure 1: HIV-1 Integration Pathway and this compound's Mechanism of Action.

Experimental Protocols for Efficacy Assessment

A comprehensive evaluation of this compound's antiviral efficacy involves a combination of biochemical and cell-based assays. These assays are designed to determine the compound's potency in inhibiting the viral integrase enzyme directly and its effectiveness in preventing viral replication in cell culture models.

Biochemical Assays: Direct Measurement of Integrase Inhibition

Biochemical assays provide a direct measure of an inhibitor's ability to block the enzymatic activity of HIV-1 integrase. The primary assay for INSTIs is the strand transfer assay.

Protocol: In Vitro Integrase Strand Transfer Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the strand transfer activity of purified recombinant HIV-1 integrase.

Materials:

  • Purified recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2 or MnCl2, 1 mM DTT)

  • This compound (and other INSTIs as controls, e.g., Raltegravir, Dolutegravir)

  • Detection system (e.g., fluorescence-based, radioactivity-based, or ELISA-based)

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a microplate, combine the purified HIV-1 integrase with the diluted this compound or control compounds and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding the donor and target DNA substrates.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes) to allow for the strand transfer reaction to occur.

  • Stop the reaction and quantify the amount of strand transfer product formed using the chosen detection method.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Strand_Transfer_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of this compound C Pre-incubate Integrase with this compound A->C B Prepare reaction mix with HIV-1 Integrase B->C D Add DNA substrates to initiate reaction C->D E Incubate at 37°C D->E F Stop reaction & quantify product E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Figure 2: Workflow for the In Vitro Integrase Strand Transfer Assay.
Cell-Based Assays: Measuring Antiviral Activity in a Biological Context

Cell-based assays are crucial for evaluating the efficacy of an antiviral compound in a more physiologically relevant setting, taking into account factors like cell permeability and cytotoxicity.

Protocol: HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in primary human cells.

Materials:

  • Isolated human PBMCs, stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2)

  • Laboratory-adapted or clinical isolates of HIV-1

  • Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, IL-2, and antibiotics)

  • This compound (and control drugs)

  • p24 antigen ELISA kit or a reverse transcriptase activity assay kit

Procedure:

  • Plate the PHA-stimulated PBMCs in a multi-well plate.

  • Prepare serial dilutions of this compound in the culture medium.

  • Add the diluted this compound or control drugs to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the infected cells for a period of time (typically 5-7 days) at 37°C in a CO2 incubator.

  • At the end of the incubation period, collect the cell culture supernatant.

  • Quantify the amount of viral replication by measuring the concentration of p24 antigen or reverse transcriptase activity in the supernatant.

  • Calculate the percentage of inhibition for each this compound concentration compared to the virus control (no drug).

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Protocol: Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in the same cell type used for the antiviral assays.

Materials:

  • The same cell line or primary cells used in the antiviral assay (e.g., PBMCs, MT-4 cells)

  • Culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®)

Procedure:

  • Seed the cells in a multi-well plate.

  • Add serial dilutions of this compound to the cells.

  • Incubate the cells for the same duration as the antiviral assay.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.

  • Calculate the percentage of cytotoxicity for each this compound concentration relative to the untreated cell control.

  • Determine the CC50 value from the dose-response curve.

Cell_Based_Assay_Logic cluster_antiviral Antiviral Efficacy cluster_cytotoxicity Cytotoxicity A Infect cells with HIV-1 B Treat with this compound A->B C Measure viral replication (p24/RT) B->C D Calculate EC50 C->D H Selectivity Index (SI) = CC50 / EC50 D->H E Treat uninfected cells with this compound F Measure cell viability E->F G Calculate CC50 F->G G->H

Application Notes and Protocols for Screening Lepetegravir Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepetegravir (also known as S/GSK1265744 or simply GSK744) is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has demonstrated robust antiviral activity against various HIV-1 clades.[1] Its mechanism of action involves blocking the essential step of integrating the viral DNA into the host cell's genome, a critical stage in the HIV replication cycle.[2][3] This document provides detailed application notes and protocols for conducting cell-based assays to screen and characterize the antiviral activity of this compound.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data on the antiviral potency and cytotoxicity of this compound in various cell lines and under different experimental conditions.

Table 1: Antiviral Potency (EC50) of this compound against HIV-1

Cell LineVirus StrainAssay MethodEC50 (nM)Reference(s)
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 Ba-L-0.22[2][4]
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 NL432-0.34[2]
MT-4HIV-1 IIIBMTT Assay1.3[2]
MT-4HIV-1 IIIBCellTiter-Glo0.57[2]
TZM-blPseudotyped Virus (R7/3)β-galactosidase reporter0.28[1]
TZM-blPseudotyped Virus (Various Clades)β-galactosidase reporter0.17 - 1.38 (mean 0.91 fold-change)[1]
CIP4Pseudotyped HIV (PHIV)Luciferase reporter0.5[2]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Cytotoxicity (CC50) of this compound

Cell LineAssay MethodCC50 (µM)Reference(s)
IM-9CellTiter-Glo6.4[2][5]
U-937CellTiter-Glo5.0[2][5]
MT-4CellTiter-Glo9.2[2][5]
Molt-4CellTiter-Glo13[2][5]
Unstimulated PBMCsCellTiter-Glo120[2]
Stimulated PBMCsCellTiter-Glo42[2]

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Table 3: Selectivity Index (SI) of this compound

Cell LineSI (CC50 / EC50)Reference(s)
PBMCs> 22,000[2]

The Selectivity Index is a measure of the therapeutic window of a drug, with higher values indicating a more favorable safety profile.

Experimental Protocols

HIV-1 Replication Assay using TZM-bl Reporter Cells

This assay is designed to measure the inhibition of HIV-1 replication by this compound in a single-round infection model using TZM-bl cells. These cells are engineered to express CD4, CCR5, and CXCR4, and they contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[6][7]

Materials:

  • TZM-bl cells

  • Complete Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum, Penicillin-Streptomycin)

  • HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates (clear bottom, black or white opaque walls for luminescence)

  • Luciferase assay reagent (e.g., Bright-Glo™, Britelite™)

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.[8]

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Compound Addition: Carefully remove the medium from the wells and add 50 µL of the diluted this compound solutions to the appropriate wells. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).

  • Virus Infection: Add 50 µL of HIV-1 virus stock (at a pre-determined titer to give a sufficient signal) to each well, except for the cell control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[8][9]

  • Lysis and Luminescence Reading: After incubation, remove 100 µL of the supernatant. Add 100 µL of luciferase assay reagent to each well.[9] Incubate for 2 minutes at room temperature to ensure complete cell lysis.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability.[10]

Materials:

  • Target cells (e.g., MT-4, PBMCs)

  • Complete Growth Medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for suspension cells) in 100 µL of complete growth medium.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with medium only (blank) and wells with cells and DMSO (vehicle control).

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well.[10] Mix thoroughly to dissolve the formazan crystals. It may be necessary to incubate overnight.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cytotoxicity for each this compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percent cytotoxicity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Complex Formation Nuclear_Pore Nuclear Pore PIC->Nuclear_Pore Nuclear Import Host_DNA Host DNA Nuclear_Pore->Host_DNA Integration Provirus Integrated Provirus Host_DNA->Provirus Successful Replication This compound This compound This compound->Host_DNA Blocks Strand Transfer

Caption: HIV-1 integration pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_antiviral_assay Antiviral Activity Assay (TZM-bl) cluster_cytotoxicity_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis A1 Seed TZM-bl cells in 96-well plate A2 Add serial dilutions of this compound A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate for 48 hours A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Calculate EC50 A5->A6 Analysis Determine Selectivity Index (SI = CC50 / EC50) A6->Analysis C1 Seed target cells in 96-well plate C2 Add serial dilutions of this compound C1->C2 C3 Incubate for 48 hours C2->C3 C4 Add MTT reagent C3->C4 C5 Solubilize formazan C4->C5 C6 Measure Absorbance (570nm) C5->C6 C7 Calculate CC50 C6->C7 C7->Analysis

Caption: Workflow for determining the antiviral activity and cytotoxicity of this compound.

References

Application of Lepetegravir in HIV Drug Resistance Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepetegravir (GSK3640254) is a next-generation HIV-1 maturation inhibitor that offers a novel mechanism of action, targeting the final stages of the viral life cycle.[1][2] Unlike many antiretroviral agents that inhibit viral enzymes, this compound binds to the Gag polyprotein, specifically preventing the cleavage of the p25 precursor protein (capsid-spacer peptide 1, CA-SP1) into the mature p24 capsid protein (CA) and the spacer peptide 1 (SP1).[1][2] This inhibition results in the production of immature, non-infectious virions, thus halting viral replication.[1][2] Due to its unique target, this compound presents a promising therapeutic option, particularly for patients with resistance to other classes of antiretroviral drugs. These application notes provide a comprehensive overview of the use of this compound in HIV drug resistance studies, including detailed protocols for key experiments.

Mechanism of Action and Resistance Profile

This compound's primary mechanism of action is the disruption of the final step of Gag processing, a critical stage in HIV-1 maturation.[1][2] In vitro studies have demonstrated that this compound effectively inhibits a broad range of HIV-1 subtypes, including those with polymorphisms that conferred resistance to earlier generation maturation inhibitors.[1][2]

A key mutation associated with resistance to this compound has been identified as A364V in the Gag protein.[1][3] This mutation was selected for under drug pressure in cell culture and was also observed in a phase IIa clinical study.[1][3] Mechanistic studies have revealed that virus-like particles (VLPs) containing the A364V mutation exhibit a p25 cleavage rate that is 9.3 times higher than that of the wild-type, providing a potential mechanism for the observed resistance.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of this compound against various HIV-1 strains and the viral load reduction observed in a phase IIa clinical study.

Table 1: In Vitro Antiviral Activity of this compound (GSK3640254) [1][2]

HIV-1 Strain/SubtypeMean EC50 (nM)Mean Protein-Binding Adjusted EC90 (nM)
Panel of HIV-1 Clinical Isolates9Not Reported
Library of Subtype B and C Chimeric VirusesNot Reported33

Table 2: Antiviral Activity of this compound Against Site-Directed Mutants [2]

Gag MutantFold Change in EC50 vs. Wild-Type
V362I1.0
V370A0.8
ΔV3701.0
R286K/V370A1.0

Table 3: Phase IIa Clinical Study - Viral Load Reduction with this compound Monotherapy [4]

This compound DoseDuration of TreatmentMean Maximum Viral Load Reduction (log10 copies/mL)
200 mg once daily10 days-2.0
140 mg once daily7 days-1.5
80 mg once daily7 daysNot Reported
40 mg once daily7 daysNot Reported
10 mg once daily10 daysNot Reported

Experimental Protocols

Detailed methodologies for key experiments in the study of this compound's effect on HIV drug resistance are provided below.

In Vitro Antiviral Activity and Drug Susceptibility Assay

This protocol is used to determine the 50% effective concentration (EC50) of this compound against various HIV-1 strains.

Materials:

  • This compound (GSK3640254)

  • HIV-1 viral stocks (wild-type, clinical isolates, or site-directed mutants)

  • Target cells (e.g., MT-2 cells for luciferase reporter viruses, or CEM-NKR-CCR5-Luc cells for reporter-free strains)[5]

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics

  • 384-well or 96-well cell culture plates[5]

  • Luciferase assay reagent (if using reporter viruses)

  • Plate reader capable of measuring luminescence or another appropriate endpoint

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium. A 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is recommended.[5]

  • Seed the target cells into the wells of the culture plates at a predetermined density (e.g., 9.5 x 10^3 cells/well for 384-well plates).[5]

  • Add the diluted this compound to the appropriate wells. Include wells with no drug as a virus control and wells with no virus as a cell control.

  • Infect the cells with the HIV-1 viral stock at a low multiplicity of infection (MOI), for example, 0.005 to 0.01.[5]

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period appropriate for the assay (typically 4-5 days for multiple-cycle replication assays).

  • After the incubation period, quantify the extent of viral replication. For luciferase reporter viruses, add the luciferase substrate and measure luminescence using a plate reader. For other assays, alternative endpoints such as p24 antigen quantification by ELISA or measurement of reverse transcriptase activity can be used.

  • Calculate the percentage of inhibition for each drug concentration relative to the virus control.

  • Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the EC50 value.

In Vitro Resistance Selection Study

This protocol is designed to select for HIV-1 variants with reduced susceptibility to this compound.

Materials:

  • This compound (GSK3640254)

  • Wild-type HIV-1 viral stock

  • Susceptible host cells (e.g., MT-2 or other T-cell lines)

  • Cell culture medium and supplies

  • Reagents for viral RNA extraction, reverse transcription, PCR, and sequencing

Procedure:

  • Initiate a culture of host cells infected with wild-type HIV-1 in the presence of a sub-optimal concentration of this compound (e.g., at or slightly above the EC50).

  • Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production).

  • When viral replication is detected, harvest the cell culture supernatant containing the virus.

  • Use the harvested virus to infect fresh host cells in the presence of a slightly higher concentration of this compound.

  • Repeat this serial passage process, gradually increasing the concentration of this compound with each passage.

  • After several passages, or when significant resistance is observed (i.e., the virus can replicate at high concentrations of the drug), isolate viral RNA from the culture supernatant.

  • Perform reverse transcription and PCR to amplify the Gag gene.

  • Sequence the amplified Gag gene to identify mutations that may be responsible for the observed resistance.

  • Confirm the role of identified mutations by introducing them into a wild-type viral background using site-directed mutagenesis and re-evaluating the drug susceptibility.

Gag p25 Cleavage Assay

This biochemical assay directly measures the ability of this compound to inhibit the cleavage of the p25 precursor protein.

Materials:

  • This compound (GSK3640254)

  • HIV-1 virus-like particles (VLPs) containing Gag (wild-type or mutant)

  • VLP buffer (50 mM MES [pH 6.0], 100 mM NaCl, 2 mM EDTA, 2 mM dithiothreitol)[1]

  • Triton X-100

  • HIV-1 protease

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies specific for HIV-1 p24/p25

Procedure:

  • Dilute the VLPs in VLP buffer supplemented with 0.06% Triton X-100 and incubate at room temperature for 10-30 minutes to remove the lipid bilayer.[1]

  • Incubate the delipidated VLPs with a high concentration of this compound (e.g., 3 µM) or a vehicle control (e.g., DMSO).[1]

  • Initiate the cleavage reaction by adding HIV-1 protease to the VLP solution.

  • Incubate the reaction at 37°C and take samples at various time points.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins in the samples by SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose) for Western blotting.

  • Probe the membrane with an antibody that recognizes both p25 and p24.

  • Detect the antibody signal using a secondary antibody and an appropriate detection reagent.

  • Quantify the band intensities for p25 and p24 to determine the rate of p25 cleavage in the presence and absence of this compound.

Generation of Site-Directed Mutants (e.g., A364V)

This protocol describes the general steps for introducing a specific mutation, such as A364V, into the HIV-1 Gag gene using site-directed mutagenesis.

Materials:

  • A plasmid containing the wild-type HIV-1 Gag gene

  • Custom-designed mutagenic oligonucleotide primers containing the desired A364V mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • DNA sequencing reagents

Procedure:

  • Design a pair of complementary oligonucleotide primers that contain the desired nucleotide change to introduce the A364V mutation in the Gag sequence. The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on either side.

  • Perform a PCR reaction using the plasmid containing the wild-type Gag gene as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.

  • The PCR will amplify the entire plasmid, incorporating the mutation.

  • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, which will digest the original, non-mutated parental plasmid DNA, leaving the newly synthesized, mutated plasmid intact.

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Select for transformed colonies and isolate the plasmid DNA.

  • Sequence the isolated plasmid DNA to confirm the presence of the desired A364V mutation and the absence of any unintended mutations.

  • The mutated Gag gene can then be used to generate recombinant viruses for further studies.

Visualizations

HIV_Maturation_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of this compound Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly Assembly of Gag Polyproteins Transcription_Translation->Assembly Budding Budding (Immature Virion) Assembly->Budding Maturation Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Gag_Polyprotein Gag Polyprotein (p55) p25_Cleavage Cleavage of p25 (CA-SP1) to p24 (CA) + SP1 Gag_Polyprotein->p25_Cleavage Immature_Virion Non-infectious Immature Virion p25_Cleavage->Immature_Virion Blocked This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->p25_Cleavage

Caption: Mechanism of action of this compound in inhibiting HIV-1 maturation.

Resistance_Workflow Start Start: Wild-type HIV-1 Infection Infect cells in presence of this compound Start->Infection Passage Serial Passage with increasing drug concentration Infection->Passage Resistance Observe Viral Replication at high drug concentration Passage->Resistance Isolation Isolate Viral RNA Resistance->Isolation Amplification RT-PCR of Gag gene Isolation->Amplification Sequencing Sequence Gag gene Amplification->Sequencing Analysis Identify mutations (e.g., A364V) Sequencing->Analysis Confirmation Confirm resistance via site-directed mutagenesis and phenotypic assay Analysis->Confirmation End End: Resistant Mutant Identified Confirmation->End

Caption: Workflow for in vitro selection of this compound-resistant HIV-1.

p25_Cleavage_Assay VLP_Prep Prepare HIV-1 Virus-Like Particles (VLPs) Delipidation Delipidate VLPs with Triton X-100 VLP_Prep->Delipidation Incubation Incubate VLPs with this compound or Vehicle Delipidation->Incubation Reaction Initiate cleavage with HIV-1 Protease Incubation->Reaction Sampling Collect samples at time points Reaction->Sampling Analysis SDS-PAGE and Western Blot for p25 and p24 Sampling->Analysis Quantification Quantify band intensities Analysis->Quantification Result Determine inhibition of p25 cleavage Quantification->Result

Caption: Experimental workflow for the Gag p25 cleavage assay.

References

Application Notes and Protocols for High-Throughput Screening of Novel HIV-1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-throughput Screening Methods for Novel Maturation Inhibitors Based on a Lepetegravir Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is an HIV-1 integrase inhibitor. The following document outlines a hypothetical strategy for the discovery of novel HIV-1 maturation inhibitors using a compound library conceptually derived from a this compound-like scaffold. The protocols and data provided are based on established methods for the discovery of HIV-1 maturation inhibitors.

Introduction

The maturation of Human Immunodeficiency Virus type 1 (HIV-1) is a critical step in the viral lifecycle, involving the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. This process leads to the formation of a mature, infectious virion.[1][2] A key final step in this cascade is the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction.[3][4] Inhibition of this cleavage event by small molecules, known as maturation inhibitors, results in the production of non-infectious, immature viral particles, making it an attractive target for antiretroviral therapy.[1][5]

This document provides detailed application notes and protocols for high-throughput screening (HTS) campaigns designed to identify novel HIV-1 maturation inhibitors. The focus is on a hypothetical scenario where a chemical library, inspired by the structural framework of the integrase inhibitor this compound, is screened for this new mechanism of action.

Signaling Pathway: HIV-1 Gag Processing and the Target of Maturation Inhibitors

The Gag polyprotein is the primary structural component of the virion. During maturation, it is sequentially cleaved by the viral protease into several smaller proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.[6] Maturation inhibitors specifically bind to the CA-SP1 cleavage site within the Gag precursor, preventing its processing by the protease.[4][5] This leads to the accumulation of the CA-SP1 intermediate and the formation of defective viral cores.

HIV_Gag_Processing cluster_virus Immature Virion cluster_processing Maturation Process cluster_virion Mature Virion Gag Gag Polyprotein (Pr55Gag) Protease HIV Protease Gag->Protease Cleavage GagPol Gag-Pol Polyprotein GagPol->Protease Cleavage CASP1 CA-SP1 Intermediate Protease->CASP1 Cleaves to Mature_Proteins Mature Structural Proteins (MA, CA, NC, p6) CASP1->Mature_Proteins Final Cleavage NonInfectious_Virion Non-Infectious Virion CASP1->NonInfectious_Virion Leads to Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly Maturation_Inhibitor Maturation Inhibitor (e.g., this compound-based scaffold) Maturation_Inhibitor->CASP1 Inhibits Cleavage

Figure 1: HIV-1 Gag processing pathway and the mechanism of action of maturation inhibitors.

High-Throughput Screening Workflow

A tiered HTS approach is recommended to efficiently identify and validate novel maturation inhibitors. This workflow progresses from a high-throughput primary screen to more detailed secondary and confirmatory assays to eliminate false positives and characterize lead compounds.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Lead Characterization Primary_Screen In Vitro Gag Processing Assay (FRET-based) Hits Primary Hits Primary_Screen->Hits Cell_Based_Assay Cell-Based Reporter Virus Assay Confirmed_Hits Confirmed Hits Cell_Based_Assay->Confirmed_Hits Cytotoxicity_Assay Cytotoxicity Assay Antiviral_Assay Wild-Type HIV-1 Antiviral Assay Lead_Compounds Lead Compounds Antiviral_Assay->Lead_Compounds Mechanism_of_Action Mechanism of Action Studies (Western Blot for CA-SP1) Compound_Library This compound-based Compound Library Compound_Library->Primary_Screen Hits->Cell_Based_Assay Hits->Cytotoxicity_Assay Confirmed_Hits->Antiviral_Assay Confirmed_Hits->Mechanism_of_Action

Figure 2: Tiered high-throughput screening workflow for the discovery of novel maturation inhibitors.

Data Presentation: Comparative Antiviral Activity of HIV-1 Maturation Inhibitors

The following table summarizes the in vitro antiviral activities of the first-generation maturation inhibitor Bevirimat and representative second-generation inhibitors. Data for novel compounds identified through the screening process can be benchmarked against these values.

CompoundClassTarget HIV-1 StrainEC50 (nM)Reference
Bevirimat (PA-457) First-Generation Maturation InhibitorWild-Type (WT) HIV-1~10[3]
AZT-Resistant HIV-1~10[3]
Protease Inhibitor-Resistant HIV-1Hypersensitive (<0.1)[7]
GSK-3532795 (BMS-955176) Second-Generation Maturation InhibitorLibrary of Subtype B Clinical Isolates21 (median)[8]
Gag Polymorphic Viruses<15[9]
VH3739937 Second-Generation Maturation InhibitorHIV-1 Laboratory Strains≤ 5.0[10]
HIV-1 Clinical Isolates (Multi-subtype)1.0 - 5.0[10]
Maturation Inhibitor-Resistant Variants (A364V)≤ 8.0 (multi-cycle)[10]

Experimental Protocols

Protocol 1: In Vitro Gag Processing Assay (FRET-based) for Primary HTS

This biochemical assay measures the cleavage of a fluorogenic peptide substrate representing the CA-SP1 junction by recombinant HIV-1 protease.

Principle: A peptide substrate containing the CA-SP1 cleavage sequence is labeled with a fluorescent donor and a quencher molecule. In the uncleaved state, the quencher suppresses the donor's fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by HIV-1 protease, the donor and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., Ac-Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2)

  • Assay Buffer: 50 mM MES, pH 6.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol

  • Test compounds (dissolved in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the FRET peptide substrate in the assay buffer.

  • Prepare a stock solution of recombinant HIV-1 protease in the assay buffer.

  • Dispense 1 µL of test compounds (at various concentrations) or DMSO (control) into the wells of a 384-well plate.

  • Add 20 µL of the FRET peptide substrate solution to each well.

  • Initiate the reaction by adding 20 µL of the HIV-1 protease solution to each well.

  • Incubate the plate at 37°C for 1 hour, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore.

  • Calculate the percent inhibition for each compound relative to the DMSO control.

Protocol 2: Cell-Based Reporter Virus Assay for Secondary Screening

This assay measures the production of infectious virus particles in the presence of test compounds using a cell line that expresses a reporter gene upon HIV-1 infection.

Principle: A cell line (e.g., TZM-bl) containing an integrated HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase) is infected with a laboratory-adapted strain of HIV-1. In the presence of an effective maturation inhibitor, the progeny virions will be non-infectious, leading to a reduction in reporter gene expression in a subsequent round of infection.

Materials:

  • TZM-bl cells

  • Laboratory-adapted HIV-1 strain (e.g., NL4-3)

  • Complete cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Infect the cells with HIV-1 at a pre-determined multiplicity of infection (MOI).

  • Incubate the infected cells for 48 hours.

  • Harvest the cell culture supernatant containing progeny virions.

  • In a new 96-well plate with freshly seeded TZM-bl cells, add the harvested supernatant from the previous step.

  • Incubate for an additional 48 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Determine the EC50 value for each compound.

Protocol 3: Western Blot Analysis for Mechanism of Action Confirmation

This assay confirms that the antiviral activity of hit compounds is due to the inhibition of Gag processing by detecting the accumulation of the CA-SP1 precursor.

Principle: Cells producing HIV-1 particles are treated with the test compound. The resulting viral particles are harvested, lysed, and the viral proteins are separated by SDS-PAGE. A western blot using an anti-CA antibody will detect both the mature CA (p24) and the unprocessed CA-SP1 precursor (p25).

Materials:

  • HEK293T cells

  • HIV-1 proviral DNA (e.g., pNL4-3)

  • Transfection reagent

  • Test compounds

  • Lysis buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-HIV-1 p24)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Transfect HEK293T cells with HIV-1 proviral DNA.

  • After 24 hours, add fresh media containing various concentrations of the test compound or DMSO (control).

  • Incubate for another 24 hours.

  • Harvest the cell culture supernatant and pellet the viral particles by ultracentrifugation.

  • Lyse the viral pellets in lysis buffer.

  • Separate the viral proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the primary anti-p24 antibody, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the ratio of CA-SP1 (p25) to mature CA (p24). An increase in this ratio indicates inhibition of maturation.

References

Addressing a Misconception: Lepetegravir is an Integrase Inhibitor, Not a Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A crucial point of clarification is necessary before proceeding. The request to create biochemical assays to determine Lepetegravir's inhibition of protease cleavage is based on a fundamental misunderstanding of the drug's mechanism of action. This compound is classified as an HIV-1 integrase strand transfer inhibitor (INSTI) , not a protease inhibitor (PI).

HIV-1 protease and HIV-1 integrase are two distinct and essential viral enzymes with different functions in the HIV replication cycle.

  • HIV-1 Protease: This enzyme is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. Protease inhibitors block this cleavage, resulting in the production of non-infectious viral particles.

  • HIV-1 Integrase: This enzyme facilitates the integration of the viral DNA into the host cell's genome, a critical step for viral replication. Integrase inhibitors, like this compound, block this integration process.[1][2]

Therefore, designing assays to measure the inhibition of protease cleavage by this compound would be scientifically unfounded and would not yield meaningful data. The appropriate biochemical assays for this compound are those that measure the inhibition of the HIV-1 integrase enzyme.

This document will proceed by providing detailed application notes and protocols for biochemical assays designed to determine This compound's inhibition of HIV-1 integrase activity .

Application Notes: Biochemical Assays for HIV-1 Integrase Inhibition by this compound

Introduction:

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host chromosome, a process essential for viral replication.[1] This makes it a prime target for antiretroviral therapy. This compound is a potent investigational integrase strand transfer inhibitor (INSTI). These application notes describe the principles and methodologies of biochemical assays to quantify the inhibitory activity of this compound against HIV-1 integrase.

Principle of the Assays:

The core of these assays is to measure the two key catalytic activities of HIV-1 integrase:

  • 3'-Processing: The removal of a dinucleotide from each 3' end of the viral long terminal repeat (LTR) DNA.[3]

  • Strand Transfer: The joining of the processed 3' ends of the viral DNA to the host cell's DNA.[4]

The inhibitory effect of this compound is determined by its ability to block these reactions in a dose-dependent manner.

Key Experiments and Protocols

Fluorometric HIV-1 Integrase Strand Transfer Assay

This high-throughput assay is a common method for screening and characterizing integrase inhibitors.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reagents: - Assay Buffer - Recombinant HIV-1 Integrase - Donor DNA (fluorescently labeled) - Target DNA (biotinylated) - this compound dilutions incubation Incubate Integrase and this compound reagents->incubation reaction Add Donor and Target DNA to initiate strand transfer incubation->reaction Pre-incubation allows inhibitor binding capture Capture biotinylated DNA on streptavidin-coated plate reaction->capture wash Wash to remove unbound components capture->wash read Read fluorescence wash->read Fluorescence is proportional to strand transfer

Caption: Workflow for the fluorometric HIV-1 integrase strand transfer assay.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 0.05% Brij-35).

    • Dilute recombinant HIV-1 integrase to the desired concentration in assay buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.

    • Prepare fluorescently labeled donor DNA (e.g., with 6-FAM) and biotinylated target DNA.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add 10 µL of the this compound dilutions.

    • Add 20 µL of the diluted HIV-1 integrase enzyme to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a 20 µL mixture of the donor and target DNA.

    • Incubate for 1-2 hours at 37°C.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate.

    • Incubate for 1 hour at room temperature to allow the biotinylated DNA to bind.

    • Wash the plate multiple times with a wash buffer to remove unbound components.

    • Add a reading buffer and measure the fluorescence (e.g., excitation at 485 nm, emission at 535 nm).

Data Analysis:

The percentage of inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Real-Time PCR-Based 3'-Processing Assay

This assay offers a non-radioactive and highly sensitive method to measure the 3'-processing activity of integrase.[3]

Logical Relationship of Assay Components:

G cluster_components Assay Components cluster_reaction Reaction and Detection LTR Biotinylated HIV-1 LTR Substrate Cleavage 3'-Processing (Cleavage) LTR->Cleavage NoCleavage No Cleavage (Inhibition) LTR->NoCleavage IN HIV-1 Integrase IN->Cleavage IN->NoCleavage Lep This compound Lep->NoCleavage Capture Capture on Avidin-Coated Surface Cleavage->Capture Biotinylated dinucleotide removed PCR PCR Amplification NoCleavage->PCR Intact LTR remains in solution NoPCR No PCR Amplification Capture->NoPCR Primer binding site removed

Caption: Logical flow of the real-time PCR-based 3'-processing assay.

Protocol:

  • Reagent Preparation:

    • Design and synthesize a biotinylated HIV-1 LTR oligonucleotide substrate.[3]

    • Prepare assay buffer, recombinant HIV-1 integrase, and serial dilutions of this compound as described for the strand transfer assay.

  • 3'-Processing Reaction:

    • In microcentrifuge tubes, combine the assay buffer, HIV-1 integrase, and this compound dilutions.

    • Add the biotinylated LTR substrate to initiate the reaction.

    • Incubate for 1 hour at 37°C.

    • Heat-inactivate the enzyme (e.g., 75°C for 10 minutes).

  • Detection by Real-Time PCR:

    • Transfer the reaction mixture to an avidin-coated PCR tube or plate to capture the unprocessed, biotinylated LTR.

    • The supernatant, containing the processed LTR (with the biotin (B1667282) removed), is used as the template for real-time PCR.

    • Perform real-time PCR using primers and a probe specific for the LTR sequence.

Data Analysis:

The amount of processed LTR is proportional to the real-time PCR signal. A decrease in the PCR signal in the presence of this compound indicates inhibition of 3'-processing. The IC₅₀ value is determined as described above.

Data Presentation

The quantitative data from these assays should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibitory Activity of this compound against HIV-1 Integrase

Assay TypeParameterThis compound Value (nM)Control Inhibitor (e.g., Raltegravir) Value (nM)
Strand Transfer AssayIC₅₀Insert experimental valueInsert experimental value
3'-Processing AssayIC₅₀Insert experimental valueInsert experimental value
Kinetic Parameters
Strand Transfer AssayKᵢInsert experimental valueInsert experimental value

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.

Conclusion

The biochemical assays described provide robust and reliable methods for determining the inhibitory activity of this compound against its correct therapeutic target, HIV-1 integrase. By employing these protocols, researchers can accurately characterize the potency and mechanism of action of this compound and other integrase inhibitors, contributing to the development of more effective antiretroviral therapies. It is imperative to select the appropriate biochemical assays that align with the known mechanism of action of the compound under investigation.

References

Application Notes and Protocols for the Quantification of Lepetegravir in Biological Samples by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepetegravir, an investigational HIV integrase inhibitor, has shown promise in the treatment of HIV-1 infection. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound in human plasma using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method.

Principle of the Method

The method described herein utilizes liquid chromatography to separate this compound and an internal standard from plasma components, followed by tandem mass spectrometry for sensitive and selective detection and quantification. A stable isotope-labeled analog of this compound is used as the internal standard to ensure high accuracy and precision.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of this compound from human plasma using a 96-well solid-phase extraction plate.

Materials:

  • Human plasma samples

  • This compound standard solutions

  • Stable isotope-labeled this compound (Internal Standard, IS) solution

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • 2% Formic acid in water

  • Deionized water

  • Ansys SPEC C-8 96-well SPE plate

  • 96-well collection plate

  • Centrifuge

Procedure:

  • To 0.5 mL of human plasma in a sample tube, add the internal standard solution.

  • Vortex the sample for 10 seconds.

  • Condition the SPE plate wells with 1.0 mL of methanol followed by 1.0 mL of deionized water. Do not allow the wells to dry.

  • Load the plasma sample onto the conditioned SPE plate.

  • Apply a gentle vacuum to draw the sample through the sorbent.

  • Wash the wells with 1.0 mL of deionized water, followed by 1.0 mL of 2% formic acid in water.

  • Dry the sorbent bed by applying a high vacuum for 5 minutes.

  • Elute this compound and the internal standard with 1.0 mL of acetonitrile into a clean 96-well collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • The sample is now ready for HPLC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • HPLC system capable of delivering a binary gradient.

  • A Sciex API 365 mass spectrometer or equivalent, equipped with an atmospheric pressure chemical ionization (APCI) source.[1]

Chromatographic Conditions:

Parameter Value
HPLC Column Hypersil BDS C-18, 3.0 mm x 50 mm, 3 µm[1]
Mobile Phase 25 mM Ammonium formate (B1220265) (pH 3.0) : Acetonitrile (60:40, v/v)[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 10 µL
Column Temperature 40°C

| Run Time | Approximately 5 minutes |

Mass Spectrometric Conditions:

Parameter Value
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), Positive
Scan Type Selected Reaction Monitoring (SRM)[1]
Precursor → Product Ion (m/z) This compound: 431 → 109[1]
Internal Standard: 437 → 115[1]
Collision Gas Nitrogen

| Source Temperature | 450°C |

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method for the determination of this compound in human plasma.

Table 1: Calibration Curve and Linearity

ParameterResult
Concentration Range 10 - 5000 ng/mL[1]
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision

Sample TypeNominal Conc. (ng/mL)Intra-day Accuracy (% of Nominal)Intra-day Precision (% CV)Inter-day Accuracy (% of Nominal)Inter-day Precision (% CV)
LLOQ10Within 4%[1]< 4%[1]Within 6%[1]< 3.5%[1]
Low QC30Within 4%[1]< 4%[1]Within 6%[1]< 3.5%[1]
Mid QC500Within 4%[1]< 4%[1]Within 6%[1]< 3.5%[1]
High QC4000Within 4%[1]< 4%[1]Within 6%[1]< 3.5%[1]

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
This compound69%[1]

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample 0.5 mL Human Plasma Sample add_is Add Internal Standard plasma_sample->add_is vortex Vortex add_is->vortex spe Solid-Phase Extraction (SPE) vortex->spe wash Wash SPE Plate spe->wash elute Elute with Acetonitrile wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms Tandem Mass Spectrometry (SRM) hplc->ms data Data Acquisition and Quantification ms->data mechanism_of_action cluster_hiv_lifecycle HIV Replication Cycle cluster_drug_action This compound (INSTI) Action viral_dna Viral DNA (post-reverse transcription) integrase_complex Viral DNA + Integrase Enzyme viral_dna->integrase_complex strand_transfer Strand Transfer integrase_complex->strand_transfer integration Integration into Host DNA strand_transfer->integration provirus Provirus Formation integration->provirus This compound This compound inhibition Inhibition of Strand Transfer This compound->inhibition inhibition->strand_transfer

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Lepetegravir in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Lepetegravir in in vitro assays.

Troubleshooting Guides

Issue: this compound precipitates out of solution upon dilution of DMSO stock into aqueous assay buffer or cell culture media.

Question: My 10 mM this compound stock in DMSO forms a precipitate when I dilute it to my final working concentration in my aqueous assay buffer. What can I do to prevent this?

Answer: This is a common issue for hydrophobic compounds like this compound, often referred to as "crashing out." It occurs because the compound's solubility dramatically decreases when the solvent changes from a high concentration of organic solvent (DMSO) to a predominantly aqueous environment. Here are several strategies to address this, starting with the simplest:

  • Optimize the Dilution Process:

    • Pre-warm the aqueous medium: Warming your assay buffer or cell culture medium to 37°C can increase the solubility of this compound.

    • Slow, drop-wise addition: Add the DMSO stock solution to the aqueous medium slowly and drop-wise while gently vortexing or swirling. This gradual dilution can prevent the rapid solvent shift that causes precipitation.[1][2]

    • Serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in a mixture of DMSO and your aqueous buffer.

  • Reduce the Final DMSO Concentration:

    • While this compound is soluble in DMSO, high final concentrations of DMSO can be toxic to cells and may interfere with some enzymatic assays. Aim for a final DMSO concentration of ≤ 0.5% in your assay.[3] If you need a higher concentration of this compound, you may need to explore other solubilization methods.

  • Use a Co-solvent:

    • The addition of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[4] The choice of co-solvent will depend on the specific assay and cell type.

    • Common co-solvents: Ethanol, polyethylene (B3416737) glycol 400 (PEG 400), and propylene (B89431) glycol are frequently used.[5][6]

    • Testing co-solvents: It is crucial to perform a vehicle control to ensure the co-solvent itself does not affect the assay outcome.

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, and they can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[7]

    • Surfactants/Detergents: For cell-free assays, low concentrations of non-ionic detergents like Tween® 80 or Triton™ X-100 (typically 0.01-0.1%) can aid in solubilization.[8] However, these are generally not suitable for cell-based assays due to cytotoxicity.

Issue: I observe a decrease in the apparent activity of this compound over the course of a long-term cell culture experiment.

Question: My initial results with this compound are promising, but in experiments lasting 48-72 hours, the compound's effect seems to diminish. Could this be a solubility issue?

Answer: Yes, this could be related to the compound's stability in solution, which is often linked to its solubility. Over time, a compound that is in a supersaturated or metastable state can precipitate out of the medium, reducing its effective concentration.

  • Assess Compound Stability in Media:

    • Prepare your final working concentration of this compound in your complete cell culture medium.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 24, 48, 72 hours), take a sample of the medium, centrifuge it to pellet any precipitate, and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC. This will help you determine if the compound is precipitating over time.

  • Consider Using a Formulation Approach:

    • Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble polymer can improve its dissolution rate and maintain a higher concentration in solution. Common polymers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).

    • Lipid-Based Formulations: For some applications, formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its solubility and bioavailability in in vitro models that simulate gastrointestinal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1] Specific quantitative data for its solubility in aqueous buffers and other organic solvents is not widely available in the public domain.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent inhibitor of HIV-1 integrase.[1] It specifically targets the strand transfer step in the process of integrating the viral DNA into the host cell's genome.[9][10] By blocking this step, it prevents the virus from replicating.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: As with any chemical compound, it is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The chemical structure of this compound (C21H19F3N4O4) contains functional groups that may be ionizable.[11] Therefore, adjusting the pH of your buffer could potentially increase its solubility. It is advisable to determine the pKa of this compound to predict how its charge and solubility will change with pH. However, it is critical to ensure that the chosen pH is compatible with your assay system and does not affect the biological activity you are measuring.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents and with Solubilizing Agents.

Disclaimer: The following data is hypothetical and intended for illustrative purposes due to the lack of publicly available experimental solubility data for this compound. Researchers should perform their own solubility assessments.

Solvent/SystemTemperature (°C)Estimated Solubility (µg/mL)Molar Solubility (µM)
Water (pH 7.4)25< 1< 2.23
Phosphate-Buffered Saline (PBS, pH 7.4)25< 1< 2.23
Dimethyl Sulfoxide (DMSO)25> 4484> 10,000
Ethanol (100%)25~50~111.5
Methanol (100%)25~25~55.7
5% DMSO in PBS (v/v)25~10~22.3
10% Ethanol in PBS (v/v)25~5~11.2
1% HP-β-CD in PBS (w/v)25~20~44.6

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (MW = 448.4 g/mol ), weigh out 4.484 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect the solution to ensure all the powder has dissolved. If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.

Protocol 2: General Method for Diluting a Hydrophobic Compound into Aqueous Media

Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous assay buffer or complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm Medium: Pre-warm the aqueous buffer or cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): For high final concentrations, it is advisable to perform an intermediate dilution. For example, to prepare a 10 µM final solution from a 10 mM stock, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Final Dilution: a. Add the appropriate volume of the pre-warmed aqueous medium to a sterile tube. b. While gently vortexing or swirling the tube, add the required volume of the this compound stock solution (or intermediate dilution) drop-wise to the medium. c. Continue to mix for a few seconds to ensure homogeneity.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.5%) and is consistent across all experimental and control groups.

  • Visual Inspection: Before adding the working solution to your assay, visually inspect it for any signs of precipitation (cloudiness or visible particles).

Visualizations

Caption: Mechanism of action of this compound as an HIV-1 integrase inhibitor.

Solubility_Troubleshooting Start Precipitation Observed with this compound Check_Dilution Optimize Dilution Technique? (Slow addition, pre-warmed media) Start->Check_Dilution Use_Cosolvent Use a Co-solvent? (e.g., Ethanol, PEG 400) Check_Dilution->Use_Cosolvent No Success Solubility Issue Resolved Check_Dilution->Success Yes Use_Excipient Use a Solubilizing Excipient? (e.g., Cyclodextrin) Use_Cosolvent->Use_Excipient No Use_Cosolvent->Success Yes Use_Excipient->Success Yes Failure Consult Further/ Consider Formulation Use_Excipient->Failure No

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Lepetegravir Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lepetegravir. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an investigational second-generation integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, a critical component for viral replication. By binding to the active site of the integrase, this compound blocks the strand transfer step of viral DNA integration into the host cell's genome. This action effectively halts the establishment of a productive infection. The improved design of second-generation INSTIs provides a higher genetic barrier to resistance compared to first-generation compounds.[1][2]

Q2: What is a recommended starting concentration for this compound in a cell-based antiviral assay?

A2: For initial screening, a common starting point for antiviral compounds is to use a serial dilution. A recommended starting range for a new INSTI like this compound would be from 1 nM to 10 µM. This range is broad enough to capture the effective concentration (EC50) for most potent to moderately potent antiviral compounds. The optimal concentration will ultimately depend on the specific cell line and virus strain being used.

Q3: How can I determine the cytotoxicity of this compound in my cell line?

A3: Cytotoxicity can be assessed using various commercially available assays that measure cell viability or membrane integrity. Common methods include the MTT, MTS, or CellTiter-Glo® assays, which measure metabolic activity, and the LDH release assay, which measures membrane damage.[3][4][5][6] It is crucial to determine the 50% cytotoxic concentration (CC50) to establish a therapeutic window (the ratio of CC50 to EC50).

Q4: What cell lines are suitable for testing this compound's antiviral activity?

A4: A variety of human T-cell lines, such as MT-4, CEM, and PM1, are commonly used for HIV antiviral assays. Peripheral blood mononuclear cells (PBMCs) are also a more physiologically relevant model. The choice of cell line can influence the experimental outcome, so it is important to select a line that is permissive to the HIV-1 strain you are using.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no antiviral activity observed 1. Incorrect drug concentration: The concentration of this compound may be too low to inhibit viral replication effectively. 2. Drug degradation: Improper storage or handling may have led to the degradation of the compound. 3. Cell line or virus strain resistance: The specific cell line or HIV-1 strain may have inherent or acquired resistance to INSTIs. 4. Assay variability: Inconsistent cell seeding density or virus input can affect results.1. Perform a dose-response curve: Test a wider range of concentrations (e.g., from 0.1 nM to 100 µM) to determine the EC50. 2. Verify compound integrity: Use a fresh stock of this compound and follow recommended storage conditions. 3. Test in a different cell line/strain: Use a well-characterized, INSTI-sensitive HIV-1 strain and a susceptible cell line. Consider sequencing the integrase gene of your viral strain. 4. Standardize assay conditions: Ensure consistent cell numbers, virus multiplicity of infection (MOI), and incubation times.
High cytotoxicity observed at effective antiviral concentrations 1. Compound is inherently toxic to the cell line: this compound may have off-target effects at the concentrations required for antiviral activity. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Extended incubation time: Prolonged exposure to the drug may lead to increased cell death.1. Determine the therapeutic index (TI): Calculate the ratio of CC50 to EC50. A low TI indicates a narrow window between efficacy and toxicity. 2. Control for solvent effects: Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Optimize incubation time: Conduct a time-course experiment to find the shortest incubation time that yields a robust antiviral signal without excessive cytotoxicity.
Inconsistent or variable results between experiments 1. Reagent variability: Inconsistent quality of cell culture media, serum, or other reagents. 2. Cell passage number: High-passage number cells can have altered phenotypes and drug sensitivities. 3. Pipetting errors: Inaccurate dispensing of compound, cells, or virus.1. Use quality-controlled reagents: Use reagents from a reputable supplier and test new lots before use in critical experiments. 2. Maintain low-passage cell stocks: Thaw a fresh vial of cells after a limited number of passages. 3. Calibrate pipettes regularly: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.

Experimental Protocols

Antiviral Activity Assay (Cell-Based)

This protocol is a general guideline for determining the 50% effective concentration (EC50) of this compound.

  • Cell Preparation: Seed a suitable T-cell line (e.g., MT-4) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Also, include a "no-drug" control.

  • Infection: Add 50 µL of the diluted compound to the appropriate wells. Then, add 50 µL of a pre-titered HIV-1 stock to each well to achieve a desired multiplicity of infection (MOI).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Readout: Measure the extent of viral replication. This can be done by quantifying viral p24 antigen in the supernatant using an ELISA, or by measuring cell viability using a tetrazolium-based reagent (e.g., MTS) if the virus causes significant cytopathic effect (CPE).[7][8]

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the "no-drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound.[6]

  • Cell Preparation: Seed the same cell line used in the antiviral assay in a 96-well plate at the same density (5 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Compound Addition: Prepare a 2-fold serial dilution of this compound in culture medium and add 100 µL to the appropriate wells. Include a "cells-only" control and a "medium-only" (blank) control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 4-5 days).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to the "cells-only" control. Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

This compound Mechanism of Action cluster_virus HIV-1 cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Integrase Integrase->Integration Host DNA Host DNA Host DNA->Integration Provirus Provirus Integration->Provirus This compound This compound This compound->Integrase Inhibits

Caption: this compound inhibits the HIV-1 integrase enzyme.

Antiviral Assay Workflow Seed Cells Seed Cells Add Drug to Cells Add Drug to Cells Seed Cells->Add Drug to Cells Prepare Drug Dilutions Prepare Drug Dilutions Prepare Drug Dilutions->Add Drug to Cells Infect with Virus Infect with Virus Add Drug to Cells->Infect with Virus Incubate Incubate Infect with Virus->Incubate Measure Viral Replication Measure Viral Replication Incubate->Measure Viral Replication Calculate EC50 Calculate EC50 Measure Viral Replication->Calculate EC50

Caption: Workflow for determining antiviral efficacy.

Troubleshooting Logic Inconsistent Results Inconsistent Results Check Reagents Check Reagents Inconsistent Results->Check Reagents Possible Cause Check Cell Passage Check Cell Passage Inconsistent Results->Check Cell Passage Possible Cause Verify Pipetting Verify Pipetting Inconsistent Results->Verify Pipetting Possible Cause Standardize Protocol Standardize Protocol Check Reagents->Standardize Protocol Check Cell Passage->Standardize Protocol Verify Pipetting->Standardize Protocol

Caption: A logical approach to troubleshooting inconsistent results.

References

Troubleshooting unexpected results in Lepetegravir antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lepetegravir antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and find detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of this compound.

FAQ 1: High Background Signal in Biochemical Integrase Strand Transfer (INSTI) Assay

Question: I am performing an in vitro HIV-1 integrase strand transfer assay using an ELISA-based format and observing an unusually high background signal in my negative control wells (no inhibitor). What could be the cause and how can I resolve this?

Answer: A high background signal in an ELISA-based INSTI assay can obscure the accurate determination of this compound's inhibitory activity. This issue often stems from non-specific binding of reagents or contamination. Here are the common causes and recommended solutions:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or other reagents, leading to a false positive signal.[1][2][3][4][5]

    • Solution: Increase the number of wash cycles and the volume of wash buffer used for each well. Ensure complete aspiration of the buffer after each wash. A short incubation or soak step during the wash can also be beneficial.[3]

  • Contamination of Reagents: Buffers or substrate solutions may be contaminated with peroxidases or other substances that can generate a signal.[2][3][4]

    • Solution: Use fresh, sterile reagents and high-quality distilled or deionized water for all buffer preparations.[2][5] Ensure that the TMB substrate is colorless before addition to the plate.[2]

  • Inadequate Blocking: Incomplete blocking of the plate can lead to non-specific binding of the detection antibody.[1][3]

    • Solution: Increase the blocking incubation time or try a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.[1][3]

  • Cross-Contamination: Pipetting errors can lead to cross-contamination between wells.[2][4]

    • Solution: Use fresh pipette tips for each reagent and sample. Be careful not to touch the plate surface or the liquid in the wells with the pipette tips.[2]

G start High Background Signal Observed q1 Are you using fresh reagents and high-quality water? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is your plate washing procedure thorough? a1_yes->q2 s1 Prepare fresh buffers and use new substrate. Re-run assay. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your blocking step optimized? a2_yes->q3 s2 Increase wash steps, volume, and soaking time. Re-run assay. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Could there be cross-well contamination? a3_yes->q4 s3 Increase blocking time or change blocking agent. Re-run assay. a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Use fresh pipette tips for every transfer and handle plate carefully. Re-run assay. a4_yes->s4 end_node If issue persists, contact technical support. a4_no->end_node

Caption: this compound inhibits the viral integrase enzyme.

Protocol 2: Cell-Based HIV-1 Replication Assay (TZM-bl Reporter)

This assay quantifies the inhibitory effect of this compound on HIV-1 infection in a single-round infectivity model using TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR. [6] Methodology:

  • Cell Seeding: Plate TZM-bl cells in a 96-well white, opaque-walled plate at a density of 1 x 10^4 cells/well and incubate overnight. [6]2. Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the cells.

  • Infection: After a 30-minute pre-incubation with the compound, infect the cells with a predetermined amount of HIV-1 (e.g., 500 TCID50). [6]4. Incubation: Culture the infected cells for 48 hours at 37°C. [6]5. Cell Lysis: Remove the culture medium and wash the cells with PBS. Add cell lysis buffer to each well. [6]6. Luminescence Reading: Add luciferase assay substrate to the cell lysate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration relative to the virus control (no drug) wells.

Experimental Workflow for Cell-Based Assay

A 1. Seed TZM-bl cells in 96-well plate B 2. Add serial dilutions of this compound A->B C 3. Infect cells with HIV-1 B->C D 4. Incubate for 48 hours C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Read luminescence E->F G 7. Calculate EC50 F->G

Caption: Workflow for determining this compound's EC50.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death. [7][8] Methodology:

  • Cell Seeding: Seed the same cell line used for the antiviral assay (e.g., TZM-bl) in a clear 96-well plate at the same density.

  • Compound Addition: Add the same serial dilutions of this compound used in the antiviral assay. Do not add any virus. [8]3. Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C. [7]Living cells with active mitochondria will convert the yellow MTT to a purple formazan (B1609692). [8]5. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [7]6. Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percent cytotoxicity for each concentration relative to the untreated cell control wells and determine the CC50 value.

References

Strategies to minimize off-target effects of Lepetegravir in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Lepetegravir during research experiments.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Possible Cause Recommended Solution
Unexpected cell toxicity at effective concentrations Off-target effects on essential cellular kinases.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use a more specific analog of this compound if available. 3. Conduct a kinome-wide profiling assay to identify potential off-target kinases.
Inconsistent results between experiments 1. Variability in this compound concentration. 2. Cell passage number and confluency.1. Prepare fresh stock solutions of this compound for each experiment. 2. Maintain consistent cell culture conditions, including passage number and seeding density.
Discrepancy between in vitro and in vivo results 1. Poor bioavailability of this compound. 2. Rapid metabolism of the compound in vivo.1. Evaluate the pharmacokinetic properties of this compound. 2. Consider using a different delivery vehicle or route of administration.

Frequently Asked Questions (FAQs)

1. What is the recommended concentration range for using this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the EC50 for your specific experimental system.

2. How can I assess the specificity of this compound?

The specificity of this compound can be evaluated using several methods:

  • Kinome Profiling: Screen this compound against a panel of kinases to identify off-target interactions.

  • Western Blot Analysis: Examine the phosphorylation status of known downstream targets of the intended kinase and other related signaling pathways.

  • Rescue Experiments: Introduce a drug-resistant mutant of the target kinase to see if it reverses the effects of this compound.

3. What are the known off-targets of this compound?

Based on broad-panel kinome screening, this compound has shown some inhibitory activity against SRC family kinases and Abl kinases at concentrations above 1 µM.

Kinase IC50 (nM)
Target Kinase 15
SRC 1200
Abl 2500
EGFR >10000
VEGFR2 >10000

Experimental Protocols

In Vitro Kinase Assay

This protocol describes how to measure the inhibitory activity of this compound against a purified kinase.

  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Add the purified kinase to the reaction buffer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the kinase solution and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP and a suitable substrate.

  • Allow the reaction to proceed for 30 minutes at 30°C.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation.

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (or DMSO control) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_invivo In Vivo Analysis invitro_assay In Vitro Kinase Assay kinome_profiling Kinome Profiling invitro_assay->kinome_profiling Assess Specificity cell_culture Cell Culture invitro_assay->cell_culture dose_response Dose-Response Curve cell_culture->dose_response Determine EC50 western_blot Western Blot dose_response->western_blot Confirm Target Engagement cell_based_analysis_complete Cell-Based Analysis Complete western_blot->cell_based_analysis_complete animal_model Animal Model pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd Evaluate Bioavailability efficacy_study Efficacy Study pk_pd->efficacy_study Assess Therapeutic Effect cell_based_analysis_complete->animal_model

Caption: Experimental workflow for characterizing this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetKinase->DownstreamEffector2 CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse This compound This compound This compound->TargetKinase Inhibits OffTarget Off-Target Kinase (e.g., SRC) This compound->OffTarget Inhibits at high conc. OffTargetEffect Off-Target Effect (e.g., Cytotoxicity) OffTarget->OffTargetEffect

Caption: this compound's mechanism of action and off-target effects.

Technical Support Center: Navigating Cytotoxic Effects of Lepetegravir at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding cytotoxic effects observed during in vitro experiments with the antiviral compound Lepetegravir at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is drug-induced cytotoxicity and why is it a primary concern in antiviral research?

A1: Drug-induced cytotoxicity is the capacity of a chemical compound to cause damage to or the death of cells. In the context of antiviral drug development, it is a critical parameter because an ideal antiviral agent must selectively inhibit viral replication with minimal harm to the host's cells.[1] High cytotoxicity can lead to a narrow therapeutic window, meaning the dose required for antiviral activity is close to the dose that is toxic to host cells, potentially limiting the drug's clinical application.

Q2: How is the cytotoxicity of an antiviral compound like this compound quantified?

A2: The cytotoxicity of a compound is typically quantified in vitro by calculating its 50% cytotoxic concentration (CC50). This is the concentration of the drug that results in the death of 50% of the host cells over a specific exposure time. Common assays used to determine the CC50 include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.[1]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active, viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from the cytosol of damaged cells into the culture medium.

  • Trypan Blue Exclusion Assay: A cell staining method that identifies cells with compromised membrane integrity, which are considered non-viable.

Q3: What is the Selectivity Index (SI) and what does it indicate?

A3: The Selectivity Index (SI) is a crucial metric in drug development that represents the therapeutic window of a compound. It is calculated as the ratio of the drug's cytotoxicity to its antiviral activity:

SI = CC50 / EC50

Where the EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. A higher SI is favorable, as it suggests that the compound is significantly more toxic to the virus than to the host cells.

Troubleshooting Guides

Issue 1: Observing Unexpectedly High Cytotoxicity in Cell-Based Assays

Scenario: During an experiment, you notice significant cell death in your uninfected control wells that have been treated with high concentrations of this compound.

Troubleshooting Steps:

Possible CauseRecommended Action
Compound Purity and Integrity Verify the purity of the this compound sample, as impurities can contribute to toxicity. Also, ensure that the compound has been stored correctly to prevent degradation, as breakdown products may exhibit different toxic profiles.
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound. It may be beneficial to test the compound in a more robust cell line if available.
Assay Conditions Incubation Time: Extended exposure to a drug can amplify its cytotoxic effects. Consider reducing the incubation period. Cell Seeding Density: Cells seeded at a suboptimal density can be more vulnerable to chemical stressors. Ensure your cell seeding density is optimized for your specific cell line and assay duration. Culture Medium: The composition of the cell culture medium, such as the serum concentration, can influence cell health and their response to a cytotoxic agent.
Solvent Toxicity If a solvent such as DMSO is used to dissolve this compound, confirm that the final concentration of the solvent in the culture wells is not toxic to the cells. Always include a solvent-only control in your experimental setup.
Issue 2: this compound Demonstrates a Poor Selectivity Index (SI)

Scenario: The calculated SI for this compound is low, indicating that its effective antiviral concentration is close to its cytotoxic concentration.

Strategies for Improvement:

StrategyDescription
Combination Therapy Explore the use of this compound in combination with other antiviral drugs. This approach may allow for the use of a lower, non-toxic concentration of this compound while achieving a synergistic or additive antiviral effect.
Advanced Formulation For in vivo applications, consider advanced drug delivery systems that can target the drug specifically to infected cells, thereby minimizing systemic exposure and toxicity to healthy cells.
Structural Analogs In a drug discovery setting, medicinal chemists could investigate structural modifications of this compound to design new analogs with reduced cytotoxicity but retained or enhanced antiviral potency.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines the general steps for evaluating the cytotoxicity of a compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • Selected cell line (e.g., MT-4, HEK293T)

  • Complete cell culture medium

  • This compound stock solution

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an optimized density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the various concentrations of the compound. Include wells with untreated cells (cell control) and cells treated with the solvent used to dissolve the compound (solvent control).

  • Incubation: Incubate the plate for a duration that mirrors your antiviral assay (typically 48 to 72 hours).

  • MTT Addition: Following the incubation period, carefully remove the medium and add 100 µL of fresh medium along with 10 µL of the MTT reagent to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan: Add 100 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the CC50 value.

Visualizations

TroubleshootingWorkflow Troubleshooting High Cytotoxicity in Antiviral Assays start High Cytotoxicity Observed check_purity Verify Compound Purity & Stability start->check_purity check_assay_params Review Assay Parameters start->check_assay_params check_cell_health Assess Cell Line Sensitivity start->check_cell_health purity_issue Impurity or Degradation? check_purity->purity_issue assay_issue Suboptimal Parameters? check_assay_params->assay_issue cell_issue Sensitive Cell Line? check_cell_health->cell_issue purity_issue->check_assay_params No source_new_compound Source High-Purity Compound purity_issue->source_new_compound Yes assay_issue->check_cell_health No optimize_assay Optimize Incubation Time, Seeding Density, etc. assay_issue->optimize_assay Yes test_another_cell_line Use a More Robust Cell Line cell_issue->test_another_cell_line Yes inherent_toxicity Cytotoxicity is an Inherent Property cell_issue->inherent_toxicity No resolved Issue Resolved source_new_compound->resolved optimize_assay->resolved test_another_cell_line->resolved

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

SignalingPathway Potential Signaling Pathway for Drug-Induced Cytotoxicity drug High Concentration of this compound stress Induction of Cellular Stress (e.g., Mitochondrial Dysfunction) drug->stress bax_activation Activation of Pro-apoptotic Proteins (e.g., Bax/Bak) stress->bax_activation cytochrome_c Release of Cytochrome c from Mitochondria bax_activation->cytochrome_c apoptosome Formation of Apoptosome cytochrome_c->apoptosome caspase_activation Activation of Caspase Cascade (e.g., Caspase-9, Caspase-3) apoptosome->caspase_activation cell_death Apoptosis (Programmed Cell Death) caspase_activation->cell_death

Caption: A simplified diagram of a potential apoptotic pathway.

References

Technical Support Center: Refinement of Lepetegravir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Lepetegravir. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis and purification, with a focus on achieving higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities observed in the synthesis of this compound?

A1: Based on the pyridopyrimidine core of this compound and general knowledge of related integrase inhibitor syntheses, common impurities may include:

  • Oxidized Byproducts: The dihydropyridopyrimidine core can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyridopyrimidine species. This is often exacerbated by exposure to air during reaction workup or purification.[1]

  • Incompletely Cyclized Intermediates: The multi-step synthesis of the heterocyclic core may result in the isolation of stable, uncyclized precursors if reaction conditions (e.g., temperature, reaction time) are not optimal.[1]

  • Side-Products from Starting Materials: Impurities present in the starting materials or reagents can lead to the formation of related byproducts.

  • Residual Solvents and Reagents: Inadequate purification can leave residual solvents or unreacted reagents in the final product.

  • Epimers or Diastereomers: If chiral centers are present in the synthetic route, the formation of incorrect stereoisomers is a possibility.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment of HIV integrase inhibitors like this compound.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for quantifying purity and detecting impurities.[2][3][4] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for identifying the molecular weights of impurities, aiding in their structural elucidation.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation of the final product and characterization of any isolated impurities.

Q3: How can I minimize the formation of oxidized byproducts during the synthesis?

A3: To minimize oxidation, it is advisable to conduct the reaction and subsequent workup steps under an inert atmosphere, such as nitrogen or argon.[1] The use of degassed solvents can also be beneficial. If oxidation is still observed, the addition of a mild antioxidant during workup could be explored, though compatibility with the desired product must be verified.

Troubleshooting Guides

Problem 1: Low Yield of Final Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a small amount of the desired compound.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. Ensure the catalyst, if used, is active and present in the correct loading.[5]
Degradation of Product Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to product degradation. Attempt the reaction under milder conditions. If product is sensitive to air or light, perform the reaction under an inert atmosphere and protected from light.
Suboptimal Reagent Stoichiometry Verify the molar ratios of all reactants. An excess or deficit of a key reagent can lead to the formation of side products or unreacted starting material.[6]
Poor Quality of Starting Materials Ensure the purity of all starting materials and reagents. Impurities can inhibit the reaction or lead to unwanted side reactions.[6]
Problem 2: Presence of a Persistent Impurity with a Higher Molecular Weight

Symptoms:

  • HPLC analysis shows a consistent, late-eluting impurity.

  • LC-MS analysis indicates a molecular weight roughly double that of a key intermediate or the final product.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Dimerization of an Intermediate Dimerization of reactive intermediates can occur, especially at high concentrations or temperatures.[1] Try lowering the reaction temperature or adding the reactive intermediate slowly to the reaction mixture to maintain a low concentration. Changing the solvent to one that better solubilizes all components may also help.[1]
Reaction with a Dimeric Impurity in Starting Material Analyze the starting materials for the presence of dimeric impurities. If found, purify the starting material before use.

Experimental Protocols

Protocol 1: General High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a general starting point for the purity analysis of this compound. Optimization will be required based on the specific impurities encountered.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm and 280 nm

  • Column Temperature: 30 °C

Protocol 2: Recrystallization for Final Product Purification

Recrystallization is a powerful technique for removing minor impurities and obtaining a highly pure crystalline product.

  • Solvent Screening: In small vials, test the solubility of the crude this compound in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. An ideal single solvent will show poor solubility at room temperature but good solubility at elevated temperatures. For a solvent/anti-solvent system, the product should be soluble in the "solvent" and insoluble in the "anti-solvent".

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis A Starting Materials B Crude this compound A->B Reaction C Recrystallization B->C D Column Chromatography B->D E HPLC / LC-MS C->E D->E F NMR E->F G High Purity this compound F->G

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Low Purity Detected impurity_type Identify Impurity Type (LC-MS) start->impurity_type oxidized Oxidized Byproduct impurity_type->oxidized M+14 dimer Dimeric Impurity impurity_type->dimer ~2x MW intermediate Unreacted Intermediate impurity_type->intermediate Known Intermediate MW action_oxidized Use Inert Atmosphere / Degassed Solvents oxidized->action_oxidized action_dimer Lower Concentration / Temperature dimer->action_dimer action_intermediate Increase Reaction Time / Temperature intermediate->action_intermediate

Caption: A troubleshooting decision tree for identifying and addressing common impurities.

References

Technical Support Center: Managing Lepetegravir Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling Lepetegravir, a novel HIV integrase inhibitor, with a focus on mitigating instability during long-term experiments. The following information is curated to ensure the integrity and reproducibility of your research.

General Stability Profile for this compound

This compound is a complex molecule that may be susceptible to degradation under suboptimal conditions. While specific public data on its degradation pathways are limited, general knowledge of similar compounds suggests that factors such as temperature, light, pH, and the presence of oxidative agents can impact its stability.

Known Storage Recommendations:

  • Short-term (days to weeks): Store in a dry, dark environment at 0-4°C.[1]

  • Long-term (months to years): For extended storage, it is recommended to keep this compound at -20°C.[1]

  • Shipping: The compound is considered stable for a few weeks under ambient shipping conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation in my stock solution?

A1: Visual signs of degradation can include a change in the color or clarity of your stock solution, or the formation of precipitates. A more definitive indicator is a decrease in the compound's efficacy in your assays over time or the appearance of unexpected peaks in analytical tests like HPLC.

Q2: How should I prepare my this compound stock solutions to maximize stability?

A2: It is advisable to prepare concentrated stock solutions in a suitable anhydrous solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For aqueous working solutions, prepare them fresh for each experiment from the frozen stock.

Q3: What is the recommended pH for aqueous solutions containing this compound?

A3: While specific data for this compound is unavailable, many small molecule drugs exhibit optimal stability in a slightly acidic to neutral pH range (pH 5-7). It is recommended to perform a pH stability study for your specific experimental conditions.

Q4: Can I expose my experimental setup with this compound to ambient light?

A4: To minimize the risk of photodegradation, it is best practice to protect solutions containing this compound from light, especially during long-term incubation.[2] Use amber-colored vials or cover your experimental setup with aluminum foil.

Troubleshooting Guide

Encountering issues with this compound in your experiments? This guide will help you troubleshoot common problems that may arise from compound instability.

Problem Possible Cause Related to Instability Recommended Action
Loss of drug efficacy over time This compound may be degrading in your experimental medium.Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific cell culture medium or buffer over the time course of your experiment. Consider performing a time-dependent activity assay.
Inconsistent results between experiments Repeated freeze-thaw cycles of the stock solution may be causing degradation. The compound may be unstable on the benchtop at room temperature.Use single-use aliquots of your stock solution. Minimize the time the compound is at room temperature during experimental setup.
Unexpected cellular toxicity Degradation products of this compound may be more toxic than the parent compound.Characterize the purity of your this compound stock using a suitable analytical method like HPLC. If degradation is suspected, use a fresh, validated batch of the compound.
Precipitate formation in working solutions The solubility of this compound may be affected by the pH or composition of your buffer. The compound may be degrading into less soluble products.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your aqueous buffer and does not exceed the recommended percentage for your assay. Prepare fresh solutions and visually inspect for precipitation before use.

Illustrative Stability Data

The following tables present hypothetical data to illustrate how this compound stability might be affected by various environmental factors. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.

Table 1: Effect of Temperature on this compound Stability in an Aqueous Buffer (pH 7.4) over 72 Hours

TemperaturePurity (%) at 0 hoursPurity (%) at 24 hoursPurity (%) at 48 hoursPurity (%) at 72 hours
4°C99.899.599.198.6
25°C (Room Temp)99.897.294.591.3
37°C (Incubator)99.895.189.884.2

Table 2: Effect of pH on this compound Stability in an Aqueous Buffer at 37°C over 24 Hours

pHPurity (%) at 0 hoursPurity (%) at 8 hoursPurity (%) at 16 hoursPurity (%) at 24 hours
5.099.798.998.197.2
7.499.797.595.292.8
8.599.794.388.682.1

Experimental Protocols

Protocol 1: Assessing this compound Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of this compound under specific experimental conditions.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare your experimental buffer (e.g., cell culture medium, phosphate-buffered saline).

    • Spike the experimental buffer with this compound to the final working concentration.

  • Incubation:

    • Incubate the this compound-containing buffer under the desired experimental conditions (e.g., 37°C, 5% CO2).

    • Protect the solution from light.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 8, 24, 48, 72 hours), withdraw an aliquot of the solution.

    • Immediately store the aliquot at -80°C to halt further degradation until analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

    • Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining.

Protocol 2: Functional Assessment of this compound Stability using a Cell-Based HIV Inhibition Assay

This protocol allows for the assessment of this compound's bioactivity over time.

  • Preparation of Aged Compound:

    • Prepare a solution of this compound in your cell culture medium at the desired working concentration.

    • Incubate this solution under standard cell culture conditions (37°C, 5% CO2) for the duration of your longest experiment.

  • Cell-Based Assay:

    • At various time points during the incubation (e.g., 0, 24, 48, 72 hours), use the "aged" this compound solution to treat target cells in a standard HIV inhibition assay.

    • In parallel, set up a control experiment using freshly prepared this compound solution.

  • Data Analysis:

    • Measure the IC50 (half-maximal inhibitory concentration) of both the aged and fresh this compound.

    • A significant increase in the IC50 of the aged compound compared to the fresh compound indicates a loss of bioactivity due to instability.

Visualizations

HIV_Integration_Pathway HIV Virus HIV Virus Host Cell Host Cell HIV Virus->Host Cell Infection Reverse Transcription Reverse Transcription Host Cell->Reverse Transcription Viral RNA Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Pre-integration complex Integrase Enzyme Integrase Enzyme Integrase Enzyme->Integration Host DNA Host DNA Integration->Host DNA Provirus Provirus Host DNA->Provirus Integrated Viral DNA This compound This compound This compound->Integrase Enzyme Inhibits

Caption: Mechanism of action of this compound as an HIV integrase inhibitor.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare this compound Stock in DMSO Working_Solution Prepare Working Solution in Experimental Buffer Stock_Solution->Working_Solution Incubate Incubate under Experimental Conditions Working_Solution->Incubate Time_Points Collect Aliquots at Time 0, 24h, 48h, 72h Incubate->Time_Points HPLC HPLC Analysis Time_Points->HPLC Functional_Assay Functional Assay (IC50) Time_Points->Functional_Assay Data_Analysis Compare Purity/Activity to Time 0 HPLC->Data_Analysis Functional_Assay->Data_Analysis Troubleshooting_Logic Start Inconsistent Experimental Results Check_Purity Check Purity of This compound Stock Start->Check_Purity New_Stock Prepare Fresh Stock Solution Check_Purity->New_Stock Purity < 98% Check_Protocol Review Experimental Protocol Check_Purity->Check_Protocol Purity OK New_Stock->Check_Protocol Stability_Test Perform Stability Test in Experimental Medium Check_Protocol->Stability_Test Protocol OK Modify_Protocol Modify Protocol (e.g., fresh solutions) Check_Protocol->Modify_Protocol Protocol Issue Found Stability_Test->Modify_Protocol Instability Detected End Consistent Results Stability_Test->End Stable Modify_Protocol->End

References

Technical Support Center: Optimizing Cryopreservation of Cells Treated with Lepetegravir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Lepetegravir, a potent HIV-1 integrase inhibitor, ensuring the integrity of treated cells during cryopreservation is critical for reproducible downstream applications.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the cryopreservation of cells exposed to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, investigational antiretroviral drug classified as an HIV-1 integrase inhibitor.[1][2] Its mechanism of action involves blocking the strand transfer step of HIV-1 DNA integration into the host cell's genome, a critical stage in the viral replication cycle.[3][4][5] By inhibiting this process, this compound prevents the establishment of productive HIV-1 infection in target cells.[1]

Q2: Can cells treated with this compound be successfully cryopreserved?

A2: Yes, cells treated with this compound can be cryopreserved using standard protocols. However, as with any small molecule treatment, potential effects on cell viability and function post-thaw should be considered. This guide provides optimized protocols and troubleshooting tips to maximize recovery and functionality.

Q3: What is the recommended cryopreservation medium for cells treated with this compound?

A3: A standard cryopreservation medium consisting of a basal cell culture medium (e.g., RPMI-1640), supplemented with Fetal Bovine Serum (FBS) and a cryoprotective agent like dimethyl sulfoxide (B87167) (DMSO), is recommended. The optimal concentration of DMSO is typically between 5-10%, depending on the cell type.[4][6][7]

Q4: Does this compound interact with DMSO during cryopreservation?

A4: There is no specific data on the interaction between this compound and DMSO. However, DMSO is a powerful solvent, and it is crucial to minimize the exposure time of cells to the DMSO-containing freezing medium before initiating the cooling process to reduce potential toxicity.[8][9]

Q5: What is the optimal cooling rate for cryopreserving cells treated with this compound?

A5: A slow, controlled cooling rate of approximately -1°C per minute is crucial for successful cryopreservation of most mammalian cells.[10] This minimizes the formation of intracellular ice crystals, which can damage cellular structures. This can be achieved using a controlled-rate freezer or a commercially available freezing container (e.g., Mr. Frosty™).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low post-thaw cell viability High concentration or prolonged exposure to this compound: this compound, like any compound, may exhibit cytotoxicity at high concentrations.- Determine the optimal, non-toxic concentration of this compound for your specific cell type and experiment duration through a dose-response cytotoxicity assay (e.g., MTT, XTT, or LDH release assay).[11][12][13][14][15] - Consider washing the cells to remove excess this compound before initiating the cryopreservation protocol.
Suboptimal cryopreservation technique: Incorrect cooling rate, improper handling, or inadequate cryoprotectant concentration.- Ensure a controlled cooling rate of -1°C/minute.[10] - Use a cryoprotectant concentration of 5-10% DMSO.[4][7] - Minimize the time cells are exposed to the cryopreservation medium at room temperature before freezing.[9]
Delayed-onset cell death (apoptosis) triggered by cryopreservation stress: The freezing and thawing process can induce cellular stress, leading to apoptosis.- Thaw cells rapidly in a 37°C water bath.[16] - Immediately dilute the thawed cells in pre-warmed culture medium to reduce the concentration of DMSO.[17] - Consider a post-thaw recovery period in fresh medium before downstream applications.
Altered cellular function post-thaw This compound-induced changes in cellular pathways: As an active pharmacological agent, this compound may alter cellular processes that are further impacted by cryopreservation stress.- Perform functional assays on a small aliquot of cells before cryopreservation to establish a baseline. - Compare the function of cryopreserved this compound-treated cells to cryopreserved vehicle-treated control cells.
Cryopreservation-induced stress responses: The freeze-thaw cycle can activate various cellular stress pathways.- Allow cells a recovery period of at least 2-4 hours in fresh, pre-warmed culture medium after thawing before conducting functional assays.
Inconsistent results between cryopreserved batches Variability in cell health or density at the time of freezing: Cells should be in the logarithmic growth phase and at an optimal density for cryopreservation.- Standardize the cell culture conditions and ensure cells are healthy and actively dividing before treatment and cryopreservation. - Freeze cells at a consistent density, typically between 1 x 10^6 and 5 x 10^6 cells/mL.
Inconsistent timing of this compound treatment relative to cryopreservation. - Establish and adhere to a strict timeline for this compound treatment and subsequent cryopreservation.

Experimental Protocols

Protocol 1: Cryopreservation of Suspension Cells (e.g., PBMCs, T-cell lines) Treated with this compound

Materials:

  • Healthy, log-phase suspension cells

  • Complete cell culture medium

  • This compound stock solution

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty™)

  • -80°C freezer and liquid nitrogen storage

Procedure:

  • Treat cells with the desired concentration of this compound for the specified duration in a T-flask or multi-well plate. Include a vehicle-treated control group.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in cold, complete culture medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Viability should be >90%.

  • Centrifuge the cells again and resuspend the pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 viable cells/mL.

  • Immediately aliquot 1 mL of the cell suspension into pre-labeled sterile cryogenic vials.

  • Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight.[10]

  • For long-term storage, transfer the vials to a liquid nitrogen vapor phase storage tank.

Protocol 2: Thawing of Cryopreserved Cells Treated with this compound

Materials:

  • Cryopreserved vials of this compound-treated cells

  • 37°C water bath

  • Pre-warmed complete cell culture medium

  • Sterile centrifuge tubes

Procedure:

  • Rapidly thaw the cryogenic vial by immersing it in a 37°C water bath, ensuring the cap does not go below the water level.[16]

  • Once a small ice crystal remains, remove the vial from the water bath and decontaminate the exterior with 70% ethanol.

  • Immediately and slowly transfer the contents of the vial to a sterile centrifuge tube containing at least 9 mL of pre-warmed complete culture medium to dilute the DMSO.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.

  • Perform a cell count and viability assessment.

  • Allow cells to recover in culture for at least 2-4 hours before initiating downstream experiments.

Visualizations

HIV-1 Integrase Pathway and Inhibition by this compound

HIV1_Integrase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Assembly with Integrase & Host Factors Processing 3' Processing PIC->Processing Nuclear Import Host_DNA Host Chromosomal DNA Strand_Transfer Strand Transfer Host_DNA->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus Integration Processing->Strand_Transfer Processed Viral DNA This compound This compound This compound->Strand_Transfer Inhibits

Caption: Mechanism of HIV-1 integration and this compound's inhibitory action.

Cellular Stress Pathways in Cryopreservation

Cryopreservation_Stress cluster_stress Cellular Stress cluster_response Cellular Response Cryopreservation Cryopreservation (Freezing & Thawing) Osmotic_Stress Osmotic Stress Cryopreservation->Osmotic_Stress Ice_Formation Intracellular Ice Formation Cryopreservation->Ice_Formation Oxidative_Stress Oxidative Stress (ROS Production) Cryopreservation->Oxidative_Stress Membrane_Damage Membrane Damage Osmotic_Stress->Membrane_Damage Ice_Formation->Membrane_Damage Protein_Denaturation Protein Denaturation Oxidative_Stress->Protein_Denaturation Apoptosis Apoptosis (Programmed Cell Death) Oxidative_Stress->Apoptosis Membrane_Damage->Apoptosis Protein_Denaturation->Apoptosis Reduced_Viability Reduced Viability Apoptosis->Reduced_Viability

Caption: Key cellular stress pathways activated during cryopreservation.

References

Technical Support Center: Method Refinement for Detecting Low Levels of Lepetegravir Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the detection of low-level drug resistance to Lepetegravir, a novel HIV integrase strand transfer inhibitor (INSTI). The information provided is based on established principles of INSTI resistance and current best practices in HIV drug resistance testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does resistance typically develop?

This compound is an integrase strand transfer inhibitor (INSTI). It functions by binding to the active site of the HIV-1 integrase enzyme, which is crucial for integrating the viral DNA into the host cell's genome.[1][2] This blockage of the integration step halts the HIV replication cycle.[2]

Resistance to INSTIs, and likely to this compound, primarily arises from specific amino acid substitutions (mutations) in the integrase gene.[3][4] These mutations can reduce the binding affinity of the drug to the integrase enzyme, thereby diminishing its inhibitory effect.[3] Resistance can develop through the selection of pre-existing minority viral variants or the emergence of new mutations under drug pressure.

Q2: What are the primary methods for detecting this compound resistance?

The two main approaches for detecting resistance to this compound and other antiretroviral drugs are genotypic and phenotypic assays.

  • Genotypic Assays: These methods detect specific drug resistance mutations in the viral genes.[5] Standard population sequencing (Sanger sequencing) and Next-Generation Sequencing (NGS) are the most common genotypic techniques.

  • Phenotypic Assays: These assays directly measure the ability of the virus to replicate in the presence of varying concentrations of an antiretroviral drug.[6]

Q3: What is the difference between Sanger sequencing and Next-Generation Sequencing (NGS) for detecting this compound resistance?

The primary difference lies in their sensitivity for detecting minority viral variants.

  • Sanger Sequencing: This method is considered the traditional "gold standard" but can generally only detect drug-resistant variants that constitute at least 20% of the viral population in a sample.[7]

  • Next-Generation Sequencing (NGS): NGS, also known as deep sequencing, is significantly more sensitive and can detect low-abundance variants that make up as little as 1-5% of the viral population. This is crucial for identifying emerging resistance at an early stage.

Q4: Why is the detection of low-level this compound resistance important?

Low-level drug-resistant variants, which may be missed by conventional Sanger sequencing, can be clinically significant.[7] Under the selective pressure of antiretroviral therapy, these minority variants can rapidly become the dominant viral population, leading to virological failure.[7] Early detection of low-level resistance allows for timely adjustments to treatment regimens to prevent this progression.

Q5: What sample type and viral load are required for accurate resistance testing?

For genotypic resistance testing of the integrase gene, a plasma sample is typically used. Most standard genotypic assays require a plasma HIV-1 RNA level (viral load) of at least 500 to 1,000 copies/mL to ensure successful amplification of the viral genetic material.[4][8] However, some specialized assays may be able to analyze samples with lower viral loads.

Q6: How are the results of resistance testing for this compound interpreted?

  • Genotypic Assays: The output is a list of identified mutations in the integrase gene. These mutations are then compared against a database of known resistance-associated mutations for INSTIs. The presence of specific mutations can predict resistance to this compound.

  • Phenotypic Assays: The result is typically reported as a fold-change in the 50% inhibitory concentration (IC50) value. This is the ratio of the IC50 of the patient's viral sample to the IC50 of a wild-type (non-resistant) reference virus. A higher fold-change indicates a greater level of resistance.

Troubleshooting Guides

Issue 1: Assay Failure - Inability to Amplify the Integrase Gene

Possible Cause Troubleshooting Step
Low Viral Load Confirm the patient's plasma viral load is above the minimum threshold for the assay (typically >500-1000 copies/mL). If below the threshold, consider using an assay specifically designed for low viral loads or repeat testing if the viral load increases.
RNA Degradation Ensure proper sample handling and storage (plasma should be frozen at -20°C or lower). Avoid repeated freeze-thaw cycles.
Primer Mismatch If using an in-house assay, verify that the PCR primers are designed to amplify the correct region of the integrase gene and are compatible with the HIV-1 subtype.
PCR Inhibitors Include an internal control in the PCR reaction to check for inhibition. If inhibition is suspected, perform an additional RNA purification step.

Issue 2: Ambiguous Sequencing Results (Genotypic Assay)

Possible Cause Troubleshooting Step
Mixed Viral Population Ambiguous base calls in Sanger sequencing may indicate the presence of a mixed population of wild-type and mutant viruses. Consider using a more sensitive method like NGS to resolve the different variants.
Poor Sequence Quality Repeat the sequencing reaction. Ensure the DNA template is of high purity and concentration.
Contamination Run appropriate negative controls to rule out contamination of reagents or equipment.

Issue 3: Discrepancy Between Genotypic and Phenotypic Results

Possible Cause Troubleshooting Step
Presence of Novel Mutations The genotypic assay may identify mutations whose effect on this compound susceptibility is not yet characterized. In such cases, the phenotypic result will be more informative.
Complex Mutation Patterns The net effect of multiple mutations on drug susceptibility can be difficult to predict from the genotype alone. Phenotypic testing provides a direct measure of this combined effect.
Low-Abundance Variants Sanger-based genotyping may miss low-level resistant variants that are detected by the more sensitive phenotypic assay.

Data Presentation

Table 1: Comparison of Sanger and Next-Generation Sequencing for Low-Level Resistance Detection

FeatureSanger SequencingNext-Generation Sequencing (NGS)
Limit of Detection 15-25% of the viral population1-5% of the viral population
Sensitivity LowerHigher
Quantitative Analysis LimitedProvides relative abundance of variants
Cost Generally lower per sampleHigher initial investment, but costs are decreasing
Turnaround Time Faster for single samplesCan be longer due to complex workflow and data analysis

Table 2: Examples of Integrase Strand Transfer Inhibitor (INSTI) Resistance Mutations and Fold-Change in Drug Susceptibility

Note: This table provides examples of resistance mutations identified for other INSTIs. The specific mutations and their impact on this compound susceptibility require dedicated studies.

INSTIMutationFold-Change in Susceptibility (IC50)Reference
RaltegravirY143R>10[6]
RaltegravirQ148H + G140S>100[6]
RaltegravirN155H5-10[6]
ElvitegravirT66I~10Stanford HIV Drug Resistance Database
ElvitegravirE92Q~30Stanford HIV Drug Resistance Database
ElvitegravirQ148R~90Stanford HIV Drug Resistance Database
DolutegravirG118R5-10Stanford HIV Drug Resistance Database
DolutegravirR263K2-3Stanford HIV Drug Resistance Database

Experimental Protocols

Methodology 1: Genotypic Resistance Testing using Next-Generation Sequencing (NGS)

  • Viral RNA Extraction: Isolate viral RNA from patient plasma (minimum viral load of 500 copies/mL is recommended) using a commercial kit.

  • Reverse Transcription and PCR Amplification:

    • Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.

    • Amplify the entire integrase gene coding region using high-fidelity PCR enzymes to minimize amplification errors. Use primers specific to conserved regions flanking the integrase gene.

  • Library Preparation:

    • Fragment the PCR amplicons.

    • Ligate sequencing adapters with unique barcodes for each sample to allow for multiplexing.

    • Perform a final PCR amplification to enrich the library.

  • Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina or Ion Torrent).

  • Bioinformatic Analysis:

    • Demultiplex the sequencing data based on the barcodes.

    • Align the sequencing reads to a wild-type HIV-1 integrase reference sequence.

    • Call variants (mutations) and determine their frequency within the viral population. A cutoff of 1% frequency is commonly used to report low-abundance mutations.

    • Annotate the identified mutations by comparing them to known INSTI resistance databases.

Methodology 2: Phenotypic Resistance Testing (Recombinant Virus Assay)

  • Amplification of Patient-Derived Integrase Gene: As in the genotypic protocol, amplify the integrase gene from patient plasma RNA.

  • Cloning into a Viral Vector: Ligate the amplified patient-derived integrase gene into a laboratory HIV-1 vector that lacks its own integrase gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).

  • Production of Recombinant Virus: Transfect a suitable cell line (e.g., HEK293T) with the recombinant vector to produce viral particles containing the patient's integrase protein.

  • Drug Susceptibility Assay:

    • Infect target cells (e.g., MT-4 cells) with the recombinant virus in the presence of serial dilutions of this compound.

    • Culture the cells for a defined period (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the expression of the reporter gene (e.g., luciferase activity) to quantify viral replication at each drug concentration.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) for the patient's virus and a wild-type reference virus.

    • Determine the fold-change in resistance by dividing the IC50 of the patient's virus by the IC50 of the reference virus.

Mandatory Visualizations

Experimental_Workflow_NGS cluster_sample_prep Sample Preparation cluster_library_prep NGS Library Preparation cluster_sequencing Sequencing & Analysis Plasma Patient Plasma Sample (VL > 500 copies/mL) RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR RT-PCR Amplification of Integrase Gene RNA_Extraction->RT_PCR Library_Prep Library Preparation (Fragmentation, Barcoding) RT_PCR->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Analysis Bioinformatic Analysis (Alignment, Variant Calling) Sequencing->Analysis Result Resistance Report (Mutations & Frequencies) Analysis->Result

Caption: Workflow for Genotypic Resistance Testing using NGS.

Signaling_Pathway cluster_virus HIV Replication Cycle cluster_drug_action Drug Mechanism of Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Provirus Provirus (in Host Genome) Integration->Provirus This compound This compound (INSTI) This compound->Integration Inhibits Integrase HIV Integrase Enzyme This compound->Integrase Binds to Resistance Resistance Mutation (Altered Integrase) Resistance->this compound Reduces Inhibition

Caption: Mechanism of Action of this compound and Resistance.

References

Validation & Comparative

Comparing the efficacy of Lepetegravir to first-generation maturation inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Efficacy Comparison: Lepetegravir vs. First-Generation HIV Maturation Inhibitors

For researchers and drug development professionals, the evolution of HIV maturation inhibitors (MIs) represents a compelling case study in antiviral drug design, particularly in overcoming resistance. This guide provides a detailed comparison of the second-generation MI, this compound, against its first-generation predecessors, primarily Bevirimat, supported by experimental data and methodologies.

Mechanism of Action: A Shared Target

Both first- and second-generation maturation inhibitors target a critical final step in the HIV-1 lifecycle: the proteolytic cleavage of the Gag polyprotein.[1] Specifically, they prevent the viral protease from cleaving the junction between the capsid (CA) and the spacer peptide 1 (SP1).[2] This inhibition blocks the structural rearrangement and condensation of the viral core, resulting in the release of immature, non-infectious virions.[1][3] While the fundamental mechanism is the same, the key difference lies in their resilience to viral polymorphisms at the target site.

Maturation_Inhibitor_MOA cluster_virion Immature Virion Gag_Polyprotein Gag Polyprotein (Assembled Lattice) CA_SP1 CA-SP1 Junction Gag_Polyprotein->CA_SP1 Contains Mature_CA Mature Capsid (CA) + SP1 CA_SP1->Mature_CA Results in NonInfectious_Virion Non-Infectious Virion (Immature Core) CA_SP1->NonInfectious_Virion Leads to Protease HIV Protease Protease->CA_SP1 Cleaves Maturation_Inhibitor Maturation Inhibitor (e.g., this compound) Maturation_Inhibitor->CA_SP1 Blocks Cleavage Infectious_Virion Infectious Virion (Mature Core) Mature_CA->Infectious_Virion Forms

Figure 1: Mechanism of Action of HIV Maturation Inhibitors.

Efficacy and Potency: Overcoming Innate Resistance

The critical distinction in efficacy between this compound and first-generation MIs is its ability to inhibit viral strains with naturally occurring Gag polymorphisms that confer resistance to Bevirimat.

Data Presentation: In Vitro Antiviral Activity

CompoundClassTarget Virus / ConditionEC₅₀ / IC₅₀ (nM)Citation(s)
Bevirimat First-GenerationWild-Type and Drug-Resistant HIV-1~10 (IC₅₀)[1][4]
V370A Mutant>1,000[5]
Vivecon First-GenerationWild-Type HIV-1<10 (IC₅₀)[6][7]
This compound Second-GenerationWild-Type HIV-1 (Subtype B)3.9 ± 3.4 (EC₅₀)[5][6]
(BMS-955176)Clinical Isolates (in PBMCs)21 (median EC₅₀)[6]
V362I Mutant (Bevirimat-Resistant)16[5]
V370A Mutant (Bevirimat-Resistant)3.4[5]
ΔV370 Mutant (Bevirimat-Resistant)12[5]

As the data indicates, while Bevirimat is potent against susceptible wild-type viruses, its activity drops dramatically against common polymorphic variants. This compound (BMS-955176) was specifically designed to overcome this limitation, demonstrating potent activity against a wide array of clinical isolates and mutants resistant to first-generation MIs.[5][6]

Resistance Profiles: The Decisive Factor

The clinical development of Bevirimat was ultimately halted due to the high prevalence of baseline resistance.[1] this compound, while having a much higher barrier to resistance, is not entirely immune to it.

Data Presentation: Key Resistance-Associated Mutations

InhibitorPrimary Resistance Mutations/PolymorphismsImpactCitation(s)
Bevirimat Gag SP1 Polymorphisms: V362I, Q369H, V370A, V370M, ΔV370, T371APre-existing in ~50% of patients; significantly reduced susceptibility.[2]
Other Selected Mutations: H358Y, L363M, A364V, S368NConferred resistance in vitro.[2][8]
This compound Gag CA Mutation: A364VPrimary resistance pathway selected in vitro.[2]
(GSK3532795)Gag CA/SP1 Mutations: V362I (requires secondary mutations)V362I alone does not confer resistance but can when combined with other substitutions.[2]

The failure of Bevirimat was largely due to naturally occurring polymorphisms in the Gag SP1 region (the "QVT motif") which are present in approximately 50% of HIV-1 infected individuals.[2] this compound was developed to be active against these variants.[9] While in vitro studies have selected for resistance to this compound, primarily through the A364V mutation, this was not a widespread pre-existing polymorphism, giving it a significant advantage.[2]

Clinical Trial Performance

Clinical data corroborates the in vitro findings, highlighting this compound's superior efficacy profile.

  • Bevirimat (Phase II): Showed dose-dependent antiviral activity in responsive patients, with some achieving viral load reductions of over 1.5 log₁₀.[3] However, the overall response was inconsistent across the patient population due to the high prevalence of baseline resistance, which led to the discontinuation of its development.[1][10]

  • This compound (Phase 2a): In a 10-day monotherapy study, this compound demonstrated potent antiviral activity. Doses of 40 mg and higher resulted in maximum viral load declines of 1.55 to 1.70 log₁₀.[9] Crucially, this activity was observed against both HIV-1 subtype B and C, and in patients with baseline Gag polymorphisms that confer resistance to Bevirimat.[1][9] The drug was found to be generally safe and well-tolerated.[1]

Clinical_Development_Pathway cluster_bevirimat Bevirimat Development cluster_this compound This compound Development Bevirimat Bevirimat (First-Gen) B_Phase2 Phase II Trials This compound This compound (Second-Gen) L_Design Designed to Overcome Bevirimat Resistance B_Result Efficacy in ~50% of Patients High Baseline Resistance B_Phase2->B_Result B_Outcome Development Halted B_Result->B_Outcome L_Phase2a Phase 2a Trial L_Design->L_Phase2a L_Result Potent Viral Load Reduction Active Against BVM-Resistant Virus L_Phase2a->L_Result L_Phase2b Advanced to Phase 2b L_Result->L_Phase2b

Figure 2: Comparative Clinical Development Outcomes.

Experimental Protocols

A. Antiviral Activity (EC₅₀) Determination

The 50% effective concentration (EC₅₀) is determined using a multi-cycle cell-based assay.

  • Cell Lines: MT-2 or similar T-lymphoid cell lines susceptible to HIV-1 infection are commonly used. For assays with clinical isolates, peripheral blood mononuclear cells (PBMCs) are utilized.[6]

  • Viral Infection: Cells are infected with a laboratory-adapted HIV-1 strain (e.g., NL₄₋₃) or recombinant viruses containing patient-derived Gag-protease sequences at a low multiplicity of infection (MOI), typically around 0.005.[2]

  • Compound Incubation: Immediately after infection, the cell-virus mixture is plated in 96-well plates containing serial dilutions of the test compound (e.g., this compound or Bevirimat).[2]

  • Assay Endpoint: After 4-5 days of incubation at 37°C, viral replication is quantified. Common methods include:

    • p24 Antigen ELISA: Measures the concentration of the HIV-1 p24 capsid protein in the culture supernatant.

    • Reverse Transcriptase (RT) Activity: Measures the activity of viral RT in the supernatant, often using a scintillation proximity assay.[2]

    • Reporter Gene Assay: Uses engineered cell lines or viruses that express a reporter gene (e.g., luciferase) upon successful replication. Luminescence is measured to quantify viral activity.[2][6]

  • Data Analysis: The percentage of viral inhibition is plotted against the log₁₀ of the drug concentration. A nonlinear regression analysis is used to calculate the EC₅₀ value, which is the concentration of the drug that inhibits 50% of viral replication.[2]

B. In Vitro Resistance Selection

This protocol is designed to identify mutations that confer resistance to an antiviral agent.

  • Cell Culture: MT-2 cells are infected with a wild-type HIV-1 strain at a low MOI (0.005).

  • Serial Passage: The infected cells are cultured in the presence of the maturation inhibitor at an initial concentration equal to its EC₅₀ or 2x EC₅₀.[2]

  • Concentration Escalation: The cultures are monitored for signs of viral replication (cytopathic effect). Once replication is observed, the cell-free supernatant containing the virus is harvested and used to infect fresh cells in the presence of a higher concentration of the drug (e.g., a two-fold increase).[11]

  • Iteration: This process of serial passage with escalating drug concentrations is repeated multiple times.

  • Genotypic Analysis: Once a virus is capable of replicating at significantly higher drug concentrations, the viral RNA is extracted from the supernatant. The Gag-protease region is amplified via RT-PCR and sequenced to identify mutations that have emerged compared to the original wild-type virus.[2] These mutations are potential candidates for conferring drug resistance.

Conclusion

The comparison between this compound and first-generation maturation inhibitors like Bevirimat provides a clear example of rational drug design overcoming the challenge of pre-existing resistance. While both generations share a novel mechanism of action, this compound's enhanced potency and, most importantly, its broad activity against Gag polymorphic viruses that rendered Bevirimat clinically unviable, mark it as a significantly more efficacious compound. Its robust performance in early-phase clinical trials against diverse HIV-1 subtypes further solidifies its potential as a component of future antiretroviral regimens.

References

Cross-Resistance Profile of Lepetegravir: A Comparative Analysis with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lepetegravir (S-365791) is a novel investigational integrase strand transfer inhibitor (INSTI) being developed for the treatment of HIV-1 infection. Understanding its cross-resistance profile with existing antiretroviral (ARV) agents is crucial for positioning it within current and future treatment paradigms. This guide provides a comparative overview of cross-resistance patterns among INSTIs and outlines the experimental methodologies used in these assessments.

Currently, publicly available, peer-reviewed data detailing specific quantitative cross-resistance studies between this compound and other antiretrovirals is limited. As such, this guide will focus on the established cross-resistance patterns of other approved INSTIs to provide a framework for the potential evaluation of this compound.

Understanding Cross-Resistance in Integrase Strand Transfer Inhibitors

Resistance to INSTIs is primarily driven by mutations in the HIV-1 integrase enzyme, the target of this drug class. These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its antiviral activity. Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the susceptibility to another drug within the same class.

The first-generation INSTIs, raltegravir (B610414) (RAL) and elvitegravir (B1684570) (EVG), have a lower genetic barrier to resistance. Several key resistance-associated mutations (RAMs) have been identified that can lead to broad cross-resistance between these two agents.[1] Second-generation INSTIs, such as dolutegravir (B560016) (DTG), bictegravir (B606109) (BIC), and cabotegravir (B606451) (CAB), generally exhibit a higher genetic barrier to resistance and maintain activity against viruses with certain mutations that confer resistance to first-generation INSTIs.[2][3]

Key Resistance Pathways for Integrase Inhibitors

Several major mutational pathways have been characterized for INSTI resistance:

  • The Q148 Pathway: Mutations at position Q148 (such as Q148H/K/R), often in combination with other mutations like G140S/A/C, can confer broad cross-resistance to many INSTIs.[4][5][6] The combination of G140S and Q148H is a common pattern that significantly reduces susceptibility to raltegravir and elvitegravir.[4][6]

  • The N155 Pathway: The N155H mutation is another primary mutation that reduces susceptibility to raltegravir and elvitegravir.[4][5]

  • The Y143 Pathway: Mutations at position Y143 (such as Y143R/C) are also associated with resistance to raltegravir.[5]

Second-generation INSTIs often retain activity against viruses with single primary mutations but can lose susceptibility in the presence of multiple mutations, particularly those involving the Q148 pathway.[5]

Comparative In Vitro Susceptibility of INSTIs to Resistant Variants

The following table summarizes the fold change in 50% effective concentration (EC50) for various INSTIs against HIV-1 variants with common resistance mutations. A higher fold change indicates reduced susceptibility.

HIV-1 Integrase Mutation(s)Raltegravir (RAL) Fold ChangeElvitegravir (EVG) Fold ChangeDolutegravir (DTG) Fold ChangeBictegravir (BIC) Fold ChangeCabotegravir (CAB) Fold Change
Wild-Type 1.01.01.01.01.0
T66I~10~10Minimal EffectMinimal EffectMinimal Effect
E92Q~26~26Minimal EffectMinimal EffectMinimal Effect
T97A~2~2-3Minimal EffectMinimal EffectMinimal Effect
Y143RHigh-levelMinimal EffectMinimal EffectMinimal EffectMinimal Effect
S147G~4~4Minimal EffectMinimal EffectMinimal Effect
Q148H~5-20~5-20Minimal EffectMinimal EffectMinimal Effect
Q148R~92>92Reduced SusceptibilityReduced Susceptibility~5
N155H~10-30~10-30Minimal EffectMinimal EffectMinimal Effect
G140S + Q148H>100>100~2-5~2-5~10

Note: The values presented are approximate and can vary based on the specific viral strain and experimental conditions. Data is compiled from multiple sources.[1][4][5][7]

Experimental Protocols for Assessing Cross-Resistance

The evaluation of cross-resistance typically involves in vitro phenotypic susceptibility assays. A generalized workflow for such an experiment is outlined below.

Generation of Resistant Viral Strains
  • Site-Directed Mutagenesis: Specific resistance-associated mutations are introduced into an infectious molecular clone of HIV-1 (e.g., NL4-3). This allows for the study of the effect of individual or combinations of mutations on drug susceptibility.

  • In Vitro Selection: Wild-type HIV-1 is cultured in the presence of escalating concentrations of an antiretroviral drug. This process selects for the emergence of resistant variants over time.

Phenotypic Susceptibility Assays

A common method for determining drug susceptibility is the single-cycle infectivity assay.

  • Virus Production: Recombinant viruses (either from site-directed mutagenesis or in vitro selection) are produced by transfecting proviral DNA into a suitable cell line (e.g., HEK293T).

  • Cell Culture: Target cells that are susceptible to HIV-1 infection (e.g., MT-4 cells or peripheral blood mononuclear cells) are seeded in microtiter plates.

  • Drug Dilution: The antiretroviral drugs to be tested are serially diluted to create a range of concentrations.

  • Infection: The target cells are infected with the recombinant virus in the presence of the various drug concentrations.

  • Readout: After a set incubation period (e.g., 48 hours), viral replication is measured. This is often done using a reporter gene (e.g., luciferase) that is expressed upon successful infection and integration.

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated. The fold change in EC50 for a mutant virus is determined by dividing its EC50 by the EC50 of the wild-type virus.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-resistance of a new antiretroviral agent.

CrossResistanceWorkflow cluster_virus_prep Virus Preparation cluster_assay Phenotypic Susceptibility Assay cluster_analysis Data Analysis wt_clone Wild-Type HIV-1 Molecular Clone sdm Site-Directed Mutagenesis wt_clone->sdm in_vitro_selection In Vitro Selection with Existing ARVs wt_clone->in_vitro_selection mutant_clones Resistant HIV-1 Molecular Clones sdm->mutant_clones in_vitro_selection->mutant_clones transfection Transfection into Producer Cells (e.g., 293T) mutant_clones->transfection virus_stock Generation of Virus Stocks transfection->virus_stock infection Infection of Target Cells with Virus Stocks in the Presence of Drugs virus_stock->infection target_cells Target Cells (e.g., MT-4, PBMCs) target_cells->infection drug_dilution Serial Dilution of This compound & Other ARVs drug_dilution->infection incubation Incubation (e.g., 48 hours) infection->incubation readout Measure Viral Replication (e.g., Luciferase Assay) incubation->readout calc_ec50 Calculate EC50 Values readout->calc_ec50 calc_fc Calculate Fold Change (EC50 Mutant / EC50 Wild-Type) calc_ec50->calc_fc comparison Compare Fold Changes Across Different ARVs calc_fc->comparison

References

Navigating the Frontier of HIV Treatment: A Head-to-Head Comparison of Late-Stage Long-Acting Injectable Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of Human Immunodeficiency Virus (HIV) treatment is undergoing a paradigm shift, moving from daily oral regimens to long-acting injectable therapies that offer the promise of improved adherence and quality of life for people living with HIV. This guide provides a detailed, data-driven comparison of two leading late-stage long-acting HIV inhibitors: Cabotegravir (B606451) and Lenacapavir. While the investigational integrase inhibitor Lepetegravir was a requested topic of comparison, a thorough review of publicly available scientific literature and clinical trial databases yielded insufficient data to conduct a meaningful head-to-head analysis at this time.

This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental protocols, and mechanisms of action for Cabotegravir and Lenacapavir.

Executive Summary

Cabotegravir, an integrase strand transfer inhibitor (INSTI), and Lenacapavir, a first-in-class capsid inhibitor, are at the forefront of long-acting HIV treatment and prevention. Both have demonstrated high efficacy in clinical trials, but they differ significantly in their mechanism of action, dosing frequency, and administration route. Cabotegravir is administered intramuscularly every one to two months, while Lenacapavir offers a subcutaneous injection every six months. These differences present distinct advantages and considerations for patient selection and clinical management.

Mechanism of Action

A fundamental differentiator between these inhibitors lies in their therapeutic targets within the HIV lifecycle.

Cabotegravir: As an INSTI, Cabotegravir blocks the integrase enzyme, which is crucial for the virus to insert its genetic material into the host cell's DNA. This prevention of proviral DNA integration effectively halts the replication process.[1][2]

Lenacapavir: Lenacapavir introduces a novel mechanism by targeting the HIV capsid, a protein shell that protects the viral genetic material and is essential for multiple stages of the viral lifecycle. Lenacapavir interferes with capsid-mediated nuclear import, virus assembly, and the formation of a mature capsid, thus disrupting the virus at several key points.

HIV Lifecycle Inhibition cluster_HostCell Host Cell cluster_Inhibitors Inhibitor Action HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Nuclear_Import Nuclear Import HIV_DNA->Nuclear_Import Integration Integration Nuclear_Import->Integration Integrated_Provirus Integrated Provirus Integration->Integrated_Provirus Transcription_Translation Transcription & Translation Integrated_Provirus->Transcription_Translation Viral_Proteins_RNA Viral Proteins & RNA Transcription_Translation->Viral_Proteins_RNA Assembly Assembly Viral_Proteins_RNA->Assembly Budding Budding Assembly->Budding Mature_Virion Mature Virion Budding->Mature_Virion Cabotegravir Cabotegravir Cabotegravir->Integration Inhibits Lenacapavir Lenacapavir Lenacapavir->Nuclear_Import Inhibits Lenacapavir->Assembly Inhibits

Diagram 1: Mechanism of Action of Cabotegravir and Lenacapavir.

Head-to-Head Comparison: Efficacy and Safety

Clinical trials have established the non-inferiority and, in some cases, superiority of long-acting injectable regimens compared to daily oral antiretroviral therapy.

FeatureCabotegravir (in combination with Rilpivirine)Lenacapavir (in combination with other antiretrovirals)
Drug Class Integrase Strand Transfer Inhibitor (INSTI)Capsid Inhibitor
Administration Intramuscular (IM) injectionSubcutaneous (SC) injection
Dosing Frequency Every 1 or 2 monthsEvery 6 months
Indication Treatment of HIV-1 in virologically suppressed adults and adolescents. Pre-exposure prophylaxis (PrEP).[1][3]Treatment of heavily treatment-experienced adults with multi-drug resistant HIV-1 infection.[4] Investigational for treatment-naive individuals and PrEP.
Efficacy (Treatment) Non-inferior to daily oral therapy in maintaining viral suppression (HIV-1 RNA <50 copies/mL) in multiple Phase 3 trials (ATLAS, FLAIR).[5][6]In the CAPELLA trial for heavily treatment-experienced patients, 83% of participants receiving Lenacapavir with an optimized background regimen achieved an undetectable viral load (<50 copies/mL) at week 52.[4]
Efficacy (PrEP) Demonstrated superiority to daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (FTC/TDF) in preventing HIV acquisition in the HPTN 083 and HPTN 084 trials.Showed high efficacy for PrEP in the PURPOSE 1 and PURPOSE 2 trials.[7]
Common Adverse Events Injection site reactions (pain, swelling, nodules), headache, pyrexia, nausea.[5]Injection site reactions (swelling, pain, nodules), nausea, diarrhea.[7]

Resistance Profiles

The development of drug resistance is a critical consideration in HIV therapy. The unique mechanisms of action of Cabotegravir and Lenacapavir result in distinct resistance pathways.

  • Cabotegravir: Resistance to Cabotegravir can emerge through mutations in the integrase gene. Some key resistance-associated mutations (RAMs) include Q148R/K, which can confer cross-resistance to other INSTIs.[3]

  • Lenacapavir: Resistance to Lenacapavir is associated with mutations in the capsid gene. As it is a first-in-class agent, there is no pre-existing resistance or cross-resistance with other antiretroviral classes.

Experimental Protocols

Standardized and validated assays are essential for evaluating the efficacy and safety of HIV inhibitors in clinical trials.

HIV-1 RNA Viral Load Quantification

The primary efficacy endpoint in most HIV clinical trials is the measurement of plasma HIV-1 RNA levels.

Methodology: Real-Time PCR (Polymerase Chain Reaction)

  • Sample Collection: Whole blood is collected in EDTA tubes.

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.

  • RNA Extraction: HIV-1 RNA is extracted from plasma samples using automated systems.

  • Reverse Transcription and Real-Time PCR: The extracted RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified using real-time PCR. The assay uses fluorescent probes that bind to the target viral sequence, and the amount of fluorescence is proportional to the amount of amplified DNA.

  • Quantification: A standard curve is used to quantify the initial amount of HIV-1 RNA in the sample, reported as copies/mL. Commercially available assays like the Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test or the Abbott RealTime HIV-1 assay are commonly used.

Viral Load Assay Workflow Blood_Sample Whole Blood Sample (EDTA) Centrifugation Centrifugation Blood_Sample->Centrifugation Plasma Plasma Separation Centrifugation->Plasma RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR Reverse Transcription & Real-Time PCR RNA_Extraction->RT_PCR Data_Analysis Data Analysis & Quantification RT_PCR->Data_Analysis Result Viral Load (copies/mL) Data_Analysis->Result

Diagram 2: Standard workflow for HIV-1 RNA viral load measurement.
CD4+ T-Cell Count Enumeration

Monitoring CD4+ T-cell counts is crucial for assessing the immune status of individuals with HIV.

Methodology: Flow Cytometry

  • Sample Collection: Whole blood is collected in EDTA tubes.

  • Antibody Staining: The blood sample is incubated with fluorescently labeled monoclonal antibodies that specifically bind to cell surface markers, including CD3, CD4, and CD45.

  • Red Blood Cell Lysis: A lysing solution is added to remove red blood cells.

  • Flow Cytometric Analysis: The stained white blood cells are passed in a single file through a laser beam in a flow cytometer. The instrument detects the fluorescence emitted from each cell, allowing for the identification and enumeration of different cell populations.

  • Data Analysis: Software is used to gate the lymphocyte population based on CD45 expression and side scatter properties. The percentage of CD4+ T-cells within the lymphocyte gate is determined.

  • Absolute Count Calculation: The absolute CD4+ T-cell count (cells/µL) is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a hematology analyzer (dual-platform method) or by using calibrated beads in a single-platform method.[8][9][10]

CD4 Count Workflow Blood_Sample Whole Blood Sample (EDTA) Antibody_Staining Fluorescent Antibody Staining (CD3, CD4, CD45) Blood_Sample->Antibody_Staining Lysis Red Blood Cell Lysis Antibody_Staining->Lysis Flow_Cytometry Flow Cytometry Analysis Lysis->Flow_Cytometry Gating Lymphocyte Gating Flow_Cytometry->Gating Calculation Absolute Count Calculation Gating->Calculation Result CD4+ T-Cell Count (cells/µL) Calculation->Result

Diagram 3: General workflow for CD4+ T-cell count enumeration.

Logical Relationship: Clinical Trial Design for Long-Acting Injectables

The clinical development of long-acting injectable antiretrovirals typically follows a structured pathway to establish safety and efficacy.

Clinical Trial Pathway Phase_I Phase I: Safety & PK in Healthy Volunteers Phase_IIa Phase IIa: Short-term Antiviral Activity & Safety in HIV+ Phase_I->Phase_IIa Phase_IIb Phase IIb: Dose-Ranging & Regimen Selection Phase_IIa->Phase_IIb Oral_Lead_In Optional Oral Lead-in Phase_IIb->Oral_Lead_In Assess tolerability Phase_III Phase III: Non-inferiority vs. Standard of Care (Oral ART) Phase_IIb->Phase_III Oral_Lead_In->Phase_III Long_Term_Extension Long-Term Extension: Durability & Long-Term Safety Phase_III->Long_Term_Extension Regulatory_Submission Regulatory Submission & Approval Long_Term_Extension->Regulatory_Submission

Diagram 4: Typical clinical trial progression for long-acting HIV inhibitors.

Future Directions

The development of long-acting antiretrovirals like Cabotegravir and Lenacapavir represents a significant advancement in HIV management. Future research will likely focus on extending the dosing interval even further, developing self-administrable formulations, and exploring novel combinations of long-acting agents with different mechanisms of action to combat resistance and further improve patient outcomes. While information on this compound is currently limited, its classification as an integrase inhibitor suggests it may offer another option in this important drug class, and future data from clinical development will be eagerly anticipated by the scientific community.

References

GSK3640254: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GSK3640254 is a next-generation HIV-1 maturation inhibitor that has demonstrated promising antiviral activity in both laboratory settings and clinical trials.[1][2][3] This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies.

Executive Summary

GSK3640254 distinguishes itself with potent in vitro activity against a broad range of HIV-1 subtypes, including those with polymorphisms that confer resistance to earlier-generation maturation inhibitors.[1][4] In vivo, it has shown a significant dose-dependent reduction in viral load in treatment-naive adults with HIV-1.[5][6] This guide will delve into the quantitative data from these studies, outline the experimental protocols used, and visualize the compound's mechanism of action and clinical trial workflows.

In Vitro Efficacy

GSK3640254 has been rigorously evaluated in vitro to determine its antiviral potency and resistance profile.

Antiviral Activity against HIV-1 Subtypes and Polymorphisms

GSK3640254 has demonstrated robust activity against various HIV-1 strains, including subtype B and C chimeric viruses with Gag polymorphisms that affected the potency of previous maturation inhibitors.[1][2]

Virus TypeMetricGSK3640254GSK3532795 (GSK'795)Reference
Subtype B gag/pr-containing virusesMean EC501.9 nMSuperior activity by GSK'254[1][4]
Subtype C gag/pr-containing virusesMean EC501.2 nMSuperior activity by GSK'254[1][4]
Panel of HIV-1 clinical isolatesMean EC509 nMNot specified[2][4]
Library of subtype B and C chimeric virusesMean protein-binding adjusted EC9033 nMNot specified[1][2]
Site-directed mutant viruses (V362I, V370A, ΔV370, V370A/R286K)Fold change in EC50 vs wild-typeNo significant changeNot specified[7]
Mechanism of Action: Slower Dissociation Rate

Mechanistic studies have revealed that GSK3640254 exhibits a slower dissociation rate from wild-type Gag virus-like particles (VLPs) compared to a previous-generation maturation inhibitor, which may contribute to its enhanced potency.[1][2] Bound GSK'254 dissociated on average 7.1-fold more slowly than the earlier compound.[2][4]

In Vivo Efficacy: Clinical Trial Findings

The in vivo efficacy of GSK3640254 has been assessed in Phase I and Phase IIa clinical trials, demonstrating its ability to reduce viral load in HIV-1 infected individuals.

Phase IIa Proof-of-Concept Study

A Phase IIa study evaluated the antiviral activity, safety, and tolerability of once-daily GSK3640254 in treatment-naive adults with HIV-1.[5][6] The study established a clear relationship between the dose of GSK3640254 and the resulting antiviral response.[5]

GSK3640254 DoseMaximum Mean Change in HIV-1 RNA (log10 copies/mL)Reference
10 mg-0.4[6]
40 mg-1.2[6]
80 mg-1.0[6]
140 mg-1.5[5][6][8]
200 mg-2.0[5][6][8]

Treatment with GSK3640254 was generally well-tolerated, with headache being the most commonly reported adverse event.[5][8]

Experimental Protocols

In Vitro Antiviral Assay

The in vitro antiviral activity of GSK3640254 was determined using a single-cycle assay. This typically involves the following steps:

  • Virus Production: Chimeric viruses containing Gag-protease sequences from different HIV-1 subtypes are generated.

  • Cell Infection: Target cells are infected with the chimeric viruses in the presence of varying concentrations of GSK3640254.

  • Quantification of Viral Replication: After a set incubation period, viral replication is quantified by measuring a reporter gene activity (e.g., luciferase) or viral protein levels.

  • EC50/EC90 Calculation: The concentration of the compound that inhibits viral replication by 50% (EC50) or 90% (EC90) is calculated from the dose-response curve.

Phase IIa Clinical Trial Protocol

The Phase IIa proof-of-concept study was a randomized, double-blind, placebo-controlled, adaptive design study in treatment-naive HIV-1 positive adults.[6]

  • Participant Recruitment: Treatment-naive adults with HIV-1 infection were enrolled.

  • Randomization and Dosing: Participants were randomized to receive once-daily oral doses of GSK3640254 or a placebo with a moderate-fat meal.[6] The study was conducted in two parts, with different dosing cohorts and durations to optimize the assessment of antiviral effect and minimize the potential for resistance.[5][6]

  • Viral Load Monitoring: Plasma HIV-1 RNA levels were monitored at baseline and at multiple time points during and after the treatment period.

  • Safety and Tolerability Assessment: Adverse events, laboratory parameters, electrocardiograms, and vital signs were monitored throughout the study.

  • Pharmacokinetic Analysis: Plasma concentrations of GSK3640254 were measured to evaluate its pharmacokinetic profile.[6]

Visualizing the Science

Signaling Pathway: HIV-1 Maturation Inhibition

GSK3640254 targets the late stage of the HIV-1 life cycle, specifically inhibiting the final step of Gag polyprotein processing.[1][9] This prevents the formation of mature, infectious virus particles.[5]

HIV_Maturation_Inhibition cluster_maturation Normal Maturation Gag Gag Polyprotein Cleavage Proteolytic Cleavage Gag->Cleavage Processed by ImmatureVirion Immature, Non-infectious Virion Gag->ImmatureVirion Protease HIV-1 Protease Protease->Cleavage p25 p25 (CA-SP1) Cleavage->p25 p24 p24 (Capsid) p25->p24 SP1 SP1 p25->SP1 MatureVirion Mature, Infectious Virion p24->MatureVirion SP1->MatureVirion GSK3640254 GSK3640254 GSK3640254->p25 Inhibits cleavage

Caption: Mechanism of action of GSK3640254 in inhibiting HIV-1 maturation.

Experimental Workflow: Phase IIa Clinical Trial

The workflow of the Phase IIa clinical trial followed a structured, multi-part design to efficiently gather data on efficacy and safety.

Clinical_Trial_Workflow cluster_part1 Part 1 (10 days) cluster_part2 Part 2 (7 days) Screening Screening & Enrollment (Treatment-Naive HIV-1 Adults) Randomization Randomization Screening->Randomization Dosing_P1 Dosing: - GSK'254 10mg - GSK'254 200mg - Placebo Randomization->Dosing_P1 Interim Interim Analysis Dosing_P1->Interim FollowUp Follow-up & Analysis (Viral Load, Safety, PK) Dosing_P1->FollowUp Dosing_P2 Dosing: - GSK'254 40mg - GSK'254 80mg - GSK'254 140mg - Placebo Interim->Dosing_P2 Protocol Amendment Dosing_P2->FollowUp Results Results Interpretation FollowUp->Results

Caption: Workflow of the adaptive Phase IIa proof-of-concept study for GSK3640254.

References

Navigating Treatment Response to Cabotegravir: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The topic of this guide, "Lepetegravir," is likely a misspelling of Cabotegravir , a prominent long-acting integrase inhibitor used in HIV treatment and prevention. This guide will proceed with the assumption that the intended subject is Cabotegravir and will provide a comparative analysis of biomarkers for its treatment response alongside other established integrase inhibitors.

For researchers, scientists, and drug development professionals, the validation of reliable biomarkers is paramount to assessing the efficacy of antiretroviral therapy (ART). This guide provides a comprehensive comparison of key biomarkers for monitoring the treatment response to the HIV integrase strand transfer inhibitor (INSTI) Cabotegravir, with comparative data from other widely used INSTIs, Dolutegravir and Raltegravir.

Core Biomarkers for Monitoring Integrase Inhibitor Efficacy

The cornerstone of monitoring the response to Cabotegravir and other antiretroviral agents remains the measurement of HIV-1 RNA levels in the plasma (viral load) and the enumeration of CD4+ T-cell counts. Genotypic resistance testing is crucial in cases of treatment failure.

Data Presentation: Comparative Efficacy of Integrase Inhibitors

The following tables summarize the performance of Cabotegravir, Dolutegravir, and Raltegravir based on the primary biomarkers of viral suppression and immune reconstitution from various clinical trials.

Table 1: Viral Suppression (HIV-1 RNA <50 copies/mL) in Treatment-Naïve Adults

Drug RegimenStudyTimepointPercentage of Patients with Viral Suppression
Cabotegravir (oral) + Rilpivirine (oral)LATTEWeek 48Maintained viral suppression
Cabotegravir (injectable) + Rilpivirine (injectable)ATLAS & FLAIRWeek 48Non-inferior to standard oral therapy
Dolutegravir + Abacavir/LamivudineSINGLEWeek 4888%
Dolutegravir + Tenofovir/EmtricitabineSPRING-2Week 9681%
Raltegravir + Tenofovir/EmtricitabineSTARTMRKWeek 24069%

Table 2: Immune Reconstitution (Mean Change in CD4+ T-Cell Count from Baseline) in Treatment-Naïve Adults

Drug RegimenStudyTimepointMean Increase in CD4+ Cells/mm³
Cabotegravir (injectable) + Rilpivirine (injectable)ATLAS-2MWeek 48Data on file with ViiV Healthcare
Dolutegravir-based regimensPooled AnalysisWeek 96+338
Raltegravir-based regimensREALMRKWeek 48+193

Table 3: Common Resistance Mutations Associated with Integrase Inhibitors

Integrase InhibitorPrimary Resistance Mutations
CabotegravirQ148R/K, N155H
DolutegravirR263K, G118R
RaltegravirY143R/C/H, Q148H/R/K, N155H

Experimental Protocols

Detailed methodologies for the key biomarker assays are crucial for reproducible and comparable results.

Quantification of HIV-1 RNA in Plasma by Real-Time PCR (RT-qPCR)

This method quantifies the amount of HIV-1 genetic material in a patient's plasma.

Principle: Viral RNA is extracted from plasma and then reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified using polymerase chain reaction (PCR) with primers and a fluorescently labeled probe that are specific to a conserved region of the HIV-1 genome. The amount of fluorescence generated is proportional to the amount of viral RNA in the original sample.

Methodology:

  • Sample Collection and Processing: Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation within 6 hours of collection. Plasma can be stored at -70°C.

  • RNA Extraction: Utilize a commercially available viral RNA extraction kit following the manufacturer's instructions.

  • Reverse Transcription and Real-Time PCR: Perform one-step or two-step RT-qPCR using a validated commercial assay (e.g., Roche COBAS® AmpliPrep/COBAS TaqMan® HIV-1 Test) on a certified real-time PCR instrument.

  • Quantification: A standard curve is generated using known concentrations of HIV-1 RNA. The viral load of the patient sample is determined by comparing its amplification signal to the standard curve. The results are reported as copies of HIV-1 RNA per milliliter of plasma (copies/mL).

Enumeration of CD4+ T-Lymphocytes by Flow Cytometry

This assay determines the number of CD4+ T-cells, a critical indicator of immune system health.

Principle: A whole blood sample is stained with fluorescently labeled monoclonal antibodies that specifically bind to cell surface antigens. CD4+ T-cells are identified by their expression of CD3 and CD4 antigens. A flow cytometer analyzes individual cells as they pass through a laser beam, and the scattered and fluorescent light signals are used to count the number of CD4+ T-cells.

Methodology:

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Staining: Add a cocktail of fluorescently labeled antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, and anti-CD8) to a specific volume of whole blood. Incubate in the dark at room temperature.

  • Red Blood Cell Lysis: Add a lysing solution to remove red blood cells.

  • Flow Cytometric Analysis: Acquire the stained sample on a calibrated flow cytometer.

  • Gating and Analysis: Use a sequential gating strategy to identify the lymphocyte population based on CD45 expression and side scatter properties. Within the lymphocyte gate, identify the T-cell population (CD3+) and then quantify the percentage of CD4+ T-cells. The absolute CD4+ T-cell count is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a hematology analyzer.

HIV-1 Genotypic Resistance Testing by Sanger Sequencing

This test identifies mutations in the HIV-1 integrase gene that can confer resistance to integrase inhibitors.

Principle: Viral RNA is extracted from a patient's plasma sample and the integrase gene is reverse transcribed and amplified by PCR. The resulting DNA is then sequenced, and the nucleotide sequence is compared to a wild-type reference sequence to identify mutations associated with drug resistance.

Methodology:

  • Sample Collection and RNA Extraction: Follow the same procedure as for HIV-1 RNA quantification. A plasma viral load of at least 500-1000 copies/mL is generally required.

  • Reverse Transcription and PCR Amplification: Perform RT-PCR to amplify the integrase region of the pol gene.

  • Sequencing: Purify the PCR product and perform Sanger sequencing using dye-terminator chemistry.

  • Sequence Analysis: Analyze the sequencing data to identify mutations. The Stanford University HIV Drug Resistance Database is a widely used resource for interpreting the clinical significance of identified mutations.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of Cabotegravir and a typical workflow for biomarker validation.

HIV_Integrase_Inhibitor_Mechanism cluster_host_cell Host Cell cluster_nucleus Nucleus HIV_RNA HIV RNA RT Reverse Transcription HIV_RNA->RT HIV_DNA HIV DNA HIV_DNA_in HIV DNA HIV_DNA->HIV_DNA_in Enters Nucleus Provirus Provirus (Integrated HIV DNA) Host_DNA Host Cell DNA New_Virus New HIV Virions Integration Integration HIV_DNA_in->Integration Host_DNA_in Host Cell DNA Host_DNA_in->Integration Provirus_in Provirus Integration->Provirus_in Provirus_in->New_Virus Transcription & Translation HIV_Virus HIV Virion HIV_Virus->HIV_RNA Entry RT->HIV_DNA Cabotegravir Cabotegravir Cabotegravir->Integration Inhibits

Caption: Mechanism of action of Cabotegravir.

Biomarker_Validation_Workflow cluster_patient Patient on Cabotegravir cluster_lab Laboratory Analysis cluster_decision Clinical Decision Patient_Sample Blood Sample (EDTA Tube) Plasma_Separation Plasma Separation (Centrifugation) Patient_Sample->Plasma_Separation CD4_Count CD4+ T-Cell Count (Flow Cytometry) Patient_Sample->CD4_Count Viral_Load HIV-1 RNA Quantification (RT-qPCR) Plasma_Separation->Viral_Load Resistance_Test Genotypic Resistance Test (Sequencing) Plasma_Separation->Resistance_Test Treatment_Response Assess Treatment Response Viral_Load->Treatment_Response CD4_Count->Treatment_Response Virologic_Suppression Virologic Suppression? Treatment_Response->Virologic_Suppression Continue_Therapy Continue Cabotegravir Virologic_Suppression->Continue_Therapy  Yes Investigate_Failure Investigate Treatment Failure Virologic_Suppression->Investigate_Failure  No Investigate_Failure->Resistance_Test Order Test

Caption: Workflow for biomarker validation in Cabotegravir treatment.

Benchmarking Lepetegravir's Safety Profile Against Other HIV Maturation Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Lepetegravir (GSK3640254), a next-generation HIV-1 maturation inhibitor, with other compounds in its class, including the first-generation inhibitor bevirimat (B1684568) and the second-generation inhibitor GSK3532795. The information is compiled from publicly available clinical trial data and research publications to assist in evaluating the therapeutic potential and developmental landscape of this novel class of antiretroviral drugs.

Executive Summary

HIV maturation inhibitors represent a distinct class of antiretrovirals that target the final stages of the viral life cycle, offering a novel mechanism of action against HIV-1. This compound (GSK3640254) has demonstrated a generally favorable safety and tolerability profile in early-phase clinical trials, with most adverse events being mild to moderate in severity. This profile appears improved compared to earlier maturation inhibitors, particularly concerning gastrointestinal side effects. This guide presents a detailed breakdown of the available safety data, experimental methodologies, and relevant biological pathways.

Data Presentation: Comparative Safety Profile of HIV Maturation Inhibitors

The following table summarizes the treatment-emergent adverse events (AEs) reported in clinical trials for this compound and other key HIV maturation inhibitors.

Adverse EventThis compound (GSK3640254)BevirimatGSK3532795 (BMS-955176)Vivecon (MPC-9055)
Most Common AEs Headache, Contact dermatitis, Diarrhea, Dizziness, Contusion, Fatigue, Back pain[1]Headache, Pharyngitis[2]Gastrointestinal AEs (3-4 fold higher rate than comparator), Headaches, Abnormal dreams[3][4][5]Favorable safety profile with no serious AEs reported in Phase 1[6][7][8]
Serious AEs (SAEs) No drug-related SAEs reported in Phase 1 & 2a trials[1][9][10]No SAEs reported in early trials[2][11]Fewer SAEs than comparator (5% vs 9%)[3][4]No SAEs reported in Phase 1[6][7][8]
Discontinuation due to AEs One instance of maculopapular rash (Grade 1) led to discontinuation in a Phase 1 study[1]No discontinuations due to AEs in early trials[2]Lower discontinuation rate than comparator (5% vs 17%)[3][4]No discontinuations due to AEs in Phase 1[6][7][8]

Experimental Protocols

Detailed experimental protocols for clinical trials are extensive and often proprietary. However, based on published literature, the general methodologies for assessing the safety and pharmacokinetics of HIV maturation inhibitors are outlined below.

Safety Assessment Protocol

1. Study Design: Phase I and II trials for HIV maturation inhibitors are typically randomized, double-blind, and placebo-controlled.[1][2][3] Dose-escalation studies are common in Phase I to determine the maximum tolerated dose.[1]

2. Patient Population: Healthy volunteers are typically enrolled in Phase I studies, while treatment-naive or treatment-experienced HIV-1 positive adults are included in Phase II studies.[1][2][3]

3. Monitoring and Grading of Adverse Events (AEs):

  • AEs are continuously monitored throughout the study period.

  • The severity of AEs is graded, typically using a standardized scale (e.g., Division of AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events).

  • The relationship of the AE to the study drug is assessed by the investigator.

  • All serious adverse events (SAEs) are reported to regulatory authorities.

4. Clinical Laboratory Evaluation:

  • Hematology: Complete blood count with differential (including white blood cell count, hemoglobin, hematocrit, and platelet count).

  • Clinical Chemistry: Comprehensive metabolic panel (including electrolytes, renal function tests like creatinine (B1669602) and BUN, and liver function tests like ALT, AST, and bilirubin).

  • Urinalysis: Standard urinalysis parameters.

  • Blood samples for these tests are typically collected at screening, baseline, and at specified intervals throughout the trial.

5. Vital Signs and Physical Examinations:

  • Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals.

  • Comprehensive physical examinations are conducted at screening and at the end of the study.

6. Electrocardiograms (ECGs):

  • Standard 12-lead ECGs are performed at screening, baseline, and at specific time points after drug administration to monitor for any cardiac effects, such as QT interval prolongation.

Pharmacokinetic Assessment Protocol

1. Sample Collection:

  • Blood samples for pharmacokinetic analysis are collected at pre-dose and at multiple time points post-dose to capture the absorption, distribution, metabolism, and excretion phases of the drug.

  • For single-dose studies, sampling can extend for several days to adequately characterize the drug's half-life.

  • For multiple-dose studies, samples are collected after the first dose and at steady-state to assess drug accumulation.

2. Bioanalytical Method:

  • Drug concentrations in plasma are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

3. Pharmacokinetic Parameters:

  • The following pharmacokinetic parameters are calculated using non-compartmental analysis:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2: Elimination half-life.

    • CL/F: Apparent total clearance.

    • Vz/F: Apparent volume of distribution.

Mandatory Visualization

HIV-1 Maturation Pathway and Inhibition

HIV_Maturation_Inhibition HIV-1 Maturation Pathway and Mechanism of Maturation Inhibitor Action cluster_virus Immature HIV-1 Virion cluster_maturation Maturation Process cluster_inhibition Inhibition by Maturation Inhibitors Gag Gag Polyprotein Protease HIV Protease Gag->Protease Cleavage CA_SP1 Capsid-SP1 (p25) Intermediate Protease->CA_SP1 Initial Cleavage Mature_CA Mature Capsid (p24) CA_SP1->Mature_CA Final Cleavage NonInfectious_Virion Non-infectious Virion CA_SP1->NonInfectious_Virion Blocked Cleavage Infectious_Virion Infectious Virion Mature_CA->Infectious_Virion Assembly This compound This compound & Other MIs This compound->CA_SP1 Binds to Gag (CA-SP1 junction) SAD_Workflow Typical Workflow for a Phase I Single Ascending Dose (SAD) Clinical Trial cluster_screening Screening & Enrollment cluster_dosing Dosing & Observation cluster_followup Follow-up & Analysis Screening Informed Consent & Screening Visits Eligibility Inclusion/Exclusion Criteria Met? Screening->Eligibility Enrollment Subject Enrollment Eligibility->Enrollment Yes Screen_Fail Screen Failure Eligibility->Screen_Fail No Dosing Single Dose Administration (Drug or Placebo) Enrollment->Dosing Intensive_PK Intensive PK Sampling Dosing->Intensive_PK Safety_Monitoring Safety Monitoring (AEs, Vitals, ECGs) Dosing->Safety_Monitoring Follow_up_Visits Follow-up Visits Safety_Monitoring->Follow_up_Visits Lab_Analysis Laboratory & PK Sample Analysis Follow_up_Visits->Lab_Analysis Data_Analysis Data Review & Analysis Lab_Analysis->Data_Analysis Dose_Escalation Dose Escalation Decision Data_Analysis->Dose_Escalation Dose_Escalation->Dosing Next Dose Cohort

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Lepetegravir in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Lepetegravir, a potent HIV integrase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the compound as a hazardous chemical waste and follow established protocols for the disposal of potent pharmaceutical compounds.

Core Principles of this compound Disposal

The primary objective when disposing of this compound is to prevent its release into the environment and to minimize exposure to laboratory personnel. This involves a multi-step process of waste identification, segregation, containment, and professional disposal.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and labware (e.g., vials, pipettes, and plates), must be considered hazardous chemical waste.

    • Segregate this compound waste from other laboratory waste streams, such as regular trash, biohazardous waste, and radioactive waste, to ensure proper handling and disposal.

  • Containerization:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.

    • For solid waste, such as contaminated PPE and labware, use a durable, sealable container lined with a heavy-duty plastic bag.

    • For liquid waste containing this compound, use a compatible, screw-capped, and shatter-resistant container. Avoid mixing incompatible chemicals in the same waste container.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound" or "Aqueous Solution of this compound").

    • Include the date of waste accumulation and the name of the generating laboratory or principal investigator.

  • Storage:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure that the storage area is away from general laboratory traffic and incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary for this compound Disposal

In the absence of specific regulatory limits for this compound, general best practices for potent compound disposal should be followed. The following table summarizes key considerations:

ParameterGuidelineRationale
Waste Category Hazardous Chemical WasteDue to its potent biological activity as an HIV integrase inhibitor.
Container Type Leak-proof, sealable, and chemically compatible containers.To prevent spillage and exposure.
Labeling Requirements "Hazardous Waste," "this compound," date, and generator information.To ensure proper identification and handling.
Disposal Method Incineration by a licensed hazardous waste facility.To ensure complete destruction of the active pharmaceutical ingredient.
PPE for Handling Waste Nitrile gloves, safety glasses, and a lab coat.To minimize personal exposure.
Experimental Protocol: Decontamination of this compound-Contaminated Glassware

For reusable glassware contaminated with this compound, a validated decontamination procedure should be followed before it is returned to general use.

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous liquid waste.

  • Soaking: Immerse the glassware in a freshly prepared 1N sodium hydroxide (B78521) or sodium hypochlorite (B82951) solution for at least one hour to degrade any residual compound.

  • Final Rinse: Thoroughly rinse the glassware with deionized water.

  • Verification (Optional): If a sensitive analytical method (e.g., HPLC-UV) is available, a final rinse can be analyzed to confirm the absence of detectable this compound.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

LepetegravirDisposalWorkflow Start Material Contaminated with this compound Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (PPE, Labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsate) Waste_Type->Liquid_Waste Liquid Containerize_Solid Place in Labeled Solid Hazardous Waste Container Solid_Waste->Containerize_Solid Containerize_Liquid Place in Labeled Liquid Hazardous Waste Container Liquid_Waste->Containerize_Liquid Store Store in Designated Satellite Accumulation Area Containerize_Solid->Store Containerize_Liquid->Store Dispose Arrange for Disposal via EHS/Licensed Contractor Store->Dispose

Caption: Workflow for the safe disposal of this compound waste.

Safeguarding Researchers: A Guide to Personal Protective Equipment for Lepetegravir

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Lepetegravir necessitates a cautious approach based on the handling of potent pharmaceutical compounds. This guide provides essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this investigational HIV-1 integrase inhibitor.

This compound is identified as a potent HIV-1 integrase inhibitor.[1] Due to the lack of a specific Safety Data Sheet (SDS), a comprehensive risk assessment should be conducted before handling. The following recommendations are based on best practices for managing potent active pharmaceutical ingredients (APIs) and investigational drugs.[2][3][4][5][6][7][8]

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure risk. A multi-layered approach to PPE is recommended, especially when the potential for aerosol generation exists.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for activities with a high potential for generating aerosols or dust. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs).[2][9]
Reusable Half or Full-Facepiece RespiratorTo be used with P100/FFP3 particulate filters. A proper fit test is mandatory.[2]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as the primary respiratory protection for handling potent compounds.[2]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated and at regular intervals.[2]
Body Protection Disposable CoverallsOpt for coveralls made of materials like Tyvek® to provide protection against chemical splashes and fine particles.[2][10]
Dedicated Lab CoatA lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[2]
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that create a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[2][3]
Foot Protection Shoe CoversDisposable shoe covers should be worn within the designated handling area and removed before exiting.[2][3]

Operational Plan for Safe Handling

A systematic workflow is crucial for the safe handling of potent compounds like this compound.

Operational_Workflow_for_Lepetegravir_Handling Operational Workflow for Handling this compound cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep_Area Designate a controlled handling area Gather_PPE Assemble all necessary PPE Review_Procedures Review handling and emergency procedures Don_PPE Don appropriate PPE Review_Procedures->Don_PPE Weigh_Transfer Perform weighing and transfers in a containment device (e.g., fume hood, glove box) Minimize_Aerosols Handle carefully to minimize dust and aerosol generation Weigh_Transfer->Minimize_Aerosols Decontaminate_Surfaces Decontaminate all work surfaces and equipment Minimize_Aerosols->Decontaminate_Surfaces Doff_PPE Doff PPE in the designated area, avoiding self-contamination Decontaminate_Surfaces->Doff_PPE Dispose_Waste Dispose of all waste according to procedures Doff_PPE->Dispose_Waste

Figure 1: A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated during the handling of this compound should be treated as hazardous pharmaceutical waste.

Solid Waste:

  • Contaminated PPE and materials: Collect all used gloves, coveralls, shoe covers, and other disposable materials in a dedicated, clearly labeled hazardous waste container lined with a biohazard bag.

  • Empty Vials and Containers: These should be considered contaminated and disposed of as hazardous waste. Do not attempt to wash and reuse them.

Liquid Waste:

  • Solutions containing this compound: Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[11]

Disposal Procedure:

  • Segregation: Keep this compound waste separate from other laboratory waste streams.

  • Labeling: Clearly label all waste containers with "Hazardous Pharmaceutical Waste," the name of the compound (this compound), and the date.

  • Storage: Store waste in a designated, secure area away from general lab traffic.

  • Final Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.[12][13][14][15]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C21H19F3N4O4
Molecular Weight 448.40
Appearance Solid
Storage (Solid Powder) -20°C for 12 Months; 4°C for 6 Months
Storage (In Solvent) -80°C for 6 Months; -20°C for 6 Months
Solubility 10 mM in DMSO

Source: Probechem Biochemicals[1]

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert others.

  • Wear appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain the spill using a chemical spill kit.

  • Clean the area with an appropriate deactivating solution.

  • Collect all cleanup materials in a hazardous waste container.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.

PPE_Selection_Logic Decision Logic for PPE Selection Assess_Task Assess the Handling Task Aerosol_Risk Potential for Aerosol/Dust Generation? Assess_Task->Aerosol_Risk High_Risk High Risk (e.g., weighing, sonicating) Aerosol_Risk->High_Risk Yes Low_Risk Low Risk (e.g., handling sealed containers) Aerosol_Risk->Low_Risk No Select_PAPR Select PAPR or Full-Face Respirator High_Risk->Select_PAPR Select_Half_Mask Select Half-Mask Respirator (N95 minimum) Low_Risk->Select_Half_Mask Standard_PPE Standard PPE: - Double Gloves - Disposable Coverall - Safety Goggles - Shoe Covers Select_PAPR->Standard_PPE Select_Half_Mask->Standard_PPE

Figure 2: A diagram illustrating the decision-making process for selecting appropriate PPE.

By adhering to these guidelines, researchers can create a safer laboratory environment for the handling of this compound and other potent investigational compounds. Continuous evaluation of laboratory practices and adherence to safety protocols are essential for minimizing risk.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.